2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone chemical properties
[1] Executive Summary 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS: 5343-42-0) is a high-value electrophilic building block primarily utilized in the synthesis of long-acting -adrenergic agonists (LABAs), most notabl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS: 5343-42-0) is a high-value electrophilic building block primarily utilized in the synthesis of long-acting
-adrenergic agonists (LABAs), most notably Formoterol and Arformoterol .[1] Characterized by its dual functionality—an electron-deficient aromatic ring (due to the nitro group) and a highly reactive -bromo ketone tail—it serves as a critical "chiral anchor" point in medicinal chemistry.[1]
This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, reactivity mechanisms, and safety protocols, designed for researchers optimizing drug development workflows.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
Structural Analysis
The molecule features a 1,3,4-trisubstituted benzene ring.[1] The nitro group (
) at the meta position relative to the ketone exerts a strong electron-withdrawing effect, deactivating the ring towards further electrophilic aromatic substitution but enhancing the acidity of the -protons during synthesis.[1] The methoxy group () provides necessary lipophilicity and electronic balance for downstream receptor binding in target pharmacophores.[1]
Key Properties Table[1][2]
Property
Data
Note
IUPAC Name
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one
CAS Number
5343-42-0
Distinct from non-nitro analog (CAS 2632-13-5)
Molecular Formula
Molecular Weight
274.07 g/mol
Physical State
Crystalline Solid
Pale yellow to yellow needles/powder
Solubility
DMSO, DMF, THF, Ethyl Acetate
Poorly soluble in water; hydrolyzes slowly
Reactivity Class
-Haloketone
Potent alkylating agent (Lachrymator)
Part 2: Synthetic Routes & Optimization
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone requires precise control to avoid poly-bromination.[1] The most robust industrial route proceeds via the bromination of 4-methoxy-3-nitroacetophenone.[1]
Part 3: Reactivity & Pharmaceutical Applications[1]
The core utility of this compound lies in its ability to undergo Nucleophilic Substitution (
) followed by Diastereoselective Reduction .[1] This sequence is the industry standard for constructing the phenethanolamine backbone of Formoterol.[1]
The "Formoterol Pathway"
In the synthesis of Formoterol (and Arformoterol), the target compound is coupled with an amine.[1] The nitro group acts as a "mask" for the aniline nitrogen, which is later formylated.[1]
Figure 2: Critical role of the target compound in the convergent synthesis of Formoterol.[1]
Part 4: Handling, Safety & Stability (HSE)[1]
Hazard Identification
This compound is an
-haloketone , a class of compounds historically used as tear gas agents.[1] Strict adherence to safety protocols is non-negotiable.
Lachrymator: Causes severe eye irritation and tearing.[1]
Skin Corrosive: Can cause chemical burns and sensitization.[1][4]
Sensitizer: Potential for allergic contact dermatitis.[1]
Handling Protocol
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood .
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1] A full-face respirator is recommended if handling >5g outside a closed system.[1]
Decontamination:
Spills: Neutralize with a solution of sodium thiosulfate (destroys the alkylating potential) mixed with dilute sodium bicarbonate.[1]
Glassware: Rinse with an ethanolic amine solution (e.g., ethanol/ammonium hydroxide) before washing to quench residual bromoketone.[1]
Storage & Stability[1]
Temperature: Store at 2–8°C (Refrigerate).
Light: Protect from light (amber vials) to prevent photochemical decomposition.[1]
Incompatibility: Keep away from strong bases and amines (unless intended for reaction).[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone (Precursor Data).[1] Retrieved from [Link][1]
Trofast, J., et al. (1992). Process for preparing formoterol and related compounds.[1] U.S. Patent No.[1] 5,434,304.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
Hett, R., et al. (2002). Enantioselective Synthesis of Formoterol.[1]Tetrahedron Letters, 43(52), 9545-9549.[1] (Demonstrates the use of bromoketone intermediates in chiral reduction).
An In-depth Technical Guide to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a valuable but niche α-bromo ketone intermediate for researchers, scientists, and professionals in drug development....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a valuable but niche α-bromo ketone intermediate for researchers, scientists, and professionals in drug development. Due to its status as a likely synthetic intermediate, this guide focuses on its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from closely related analogues.
Chemical Identity and Structure
While a specific CAS number for 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone is not readily found in major chemical databases, its structure is unambiguously defined. It is a derivative of acetophenone, featuring a bromine atom on the alpha carbon of the ethanone group, and a phenyl ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.
Table 1: Physicochemical Properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and its Precursor
The molecular structure of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone is presented below:
Chemical Structure:
Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
The most direct and logical route to synthesize 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone is through the α-bromination of its corresponding acetophenone precursor, 1-(4-methoxy-3-nitrophenyl)ethanone (CAS 6277-38-9)[1]. This reaction is a standard transformation in organic synthesis.
Proposed Synthesis Workflow
The synthesis can be visualized as a two-step process starting from the commercially available 4-methoxyacetophenone, followed by bromination.
Caption: Proposed two-step synthesis of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Detailed Experimental Protocol (Prophetic)
This protocol is based on well-established methods for the α-bromination of aromatic ketones.[2][3][4][5]
Materials:
1-(4-Methoxy-3-nitrophenyl)ethanone (1.0 eq)
Glacial Acetic Acid (as solvent)
Bromine (Br₂) (1.0-1.1 eq) or Cupric Bromide (CuBr₂) (1.5 eq)[2][3]
Dichloromethane (for extraction)
Saturated sodium bicarbonate solution
Saturated sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolution: Dissolve 1-(4-methoxy-3-nitrophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Bromination:
Method A (Using Bromine): Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The reaction is typically exothermic, and the color of the bromine will disappear as it is consumed.
Method B (Using Cupric Bromide): Add cupric bromide to the solution and reflux the mixture for several hours.[2][3]
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it into ice-water.
Work-up:
Extract the aqueous mixture with dichloromethane.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and saturated sodium thiosulfate solution (to remove any unreacted bromine).
Wash the organic layer with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Spectroscopic Characterization (Predicted)
While experimental data for the target compound is not available, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on the analysis of its precursor and related α-bromo ketones.[6]
¹H NMR (CDCl₃, 400 MHz):
δ ~4.00 ppm (s, 3H): Methoxy (-OCH₃) protons.
δ ~4.50 ppm (s, 2H): Methylene (-CH₂Br) protons.
δ ~7.00-8.50 ppm (m, 3H): Aromatic protons, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
¹³C NMR (CDCl₃, 100 MHz):
δ ~30-35 ppm: Methylene carbon (-CH₂Br).
δ ~56 ppm: Methoxy carbon (-OCH₃).
δ ~110-150 ppm: Aromatic carbons.
δ ~190 ppm: Carbonyl carbon (C=O).
Applications in Drug Development
α-Bromo ketones are highly versatile intermediates in medicinal chemistry due to their reactivity as electrophiles. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.
Caption: Potential applications of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone in drug development.
Key applications include:
Synthesis of Heterocycles: This compound is an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, reaction with thiourea or thioamides can yield substituted thiazoles, which are known to possess a wide range of biological activities.
Alkylation of Nucleophiles: It can be used to alkylate various nucleophiles such as amines, phenols, and thiols, allowing for the introduction of the 4-methoxy-3-nitrophenacyl group into a target molecule.
Precursor for Further Elaboration: The nitro group can be reduced to an amine, which can then be further functionalized, adding another layer of synthetic versatility. The ketone functionality can also be modified through various reactions.
Safety and Handling
α-Bromo ketones are generally classified as lachrymators and are corrosive to the skin and eyes. They are also toxic upon inhalation and ingestion. Therefore, stringent safety precautions must be followed when handling this class of compounds.
Personal Protective Equipment (PPE):
Wear chemical-resistant gloves, a lab coat, and splash-proof goggles.
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Keep the container tightly closed when not in use.[7]
First Aid Measures:
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, while not a widely cataloged chemical, represents a potentially valuable building block in synthetic and medicinal chemistry. Its synthesis from readily available precursors is achievable through standard organic transformations. The presence of the reactive α-bromo ketone functionality, coupled with the substituted phenyl ring, offers multiple avenues for the creation of complex and potentially bioactive molecules. Researchers and drug development professionals should handle this and similar compounds with appropriate safety precautions due to their inherent reactivity and toxicity.
Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]
PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]
Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of a Versatile Intermediate 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile Intermediate
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted α-bromoacetophenone, represents a class of organic compounds that are pivotal in the landscape of synthetic chemistry and drug discovery. The strategic placement of a methoxy, a nitro, and a bromoacetyl group on the benzene ring imparts a unique electronic and steric profile, rendering it a highly valuable intermediate for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The α-bromo ketone functionality is a potent electrophilic site, readily participating in reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing molecular scaffolds with potential therapeutic applications. This guide provides a comprehensive overview of the physical properties of this compound, offering a foundation for its effective use in research and development.
Molecular and Physical Characteristics
A thorough understanding of the physical properties of a compound is fundamental to its application in synthetic protocols and its handling in a laboratory setting. The key physical and chemical identifiers for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are summarized below.
While specific solubility data for this compound is not readily available in the literature, α-bromoacetophenones generally exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. They are typically sparingly soluble in water and non-polar solvents like hexanes.
Structural Elucidation and Spectroscopic Properties
While experimental spectra for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are not widely published, its structure allows for the prediction of its key spectroscopic features. These predictions are based on the analysis of its functional groups and the extensive spectroscopic data available for structurally similar compounds.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the methoxy protons.
Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro and acetyl groups, and the electron-donating methoxy group will influence their precise chemical shifts.
Methylene Protons (-CH₂Br): A singlet corresponding to the two methylene protons adjacent to the bromine atom and the carbonyl group is expected. This signal is typically found in the range of δ 4.4-4.7 ppm.
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed further upfield, generally around δ 3.9-4.1 ppm.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically appearing in the range of δ 188-192 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be shifted downfield, while the carbon bearing the nitro group will also be significantly deshielded.
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed around δ 56-58 ppm.
Expected Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.
N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C-O Stretch (Aryl Ether): An absorption band corresponding to the aryl-alkyl ether linkage will be present, usually in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch).
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the carbon-bromine bond.
Ar-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be observed in the 700-900 cm⁻¹ region.
Caption: Molecular structure of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Experimental Methodologies: Synthesis and Characterization
The synthesis and characterization of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone require standard organic laboratory techniques. The following protocols are representative of the methods used for its preparation and the determination of its physical properties.
Synthesis: α-Bromination of 1-(4-methoxy-3-nitrophenyl)ethanone
The most direct route to the target compound is the α-bromination of its precursor, 1-(4-methoxy-3-nitrophenyl)ethanone. This reaction typically proceeds via an acid-catalyzed enol intermediate.[2]
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxy-3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
Bromination: To the stirred solution, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise at room temperature. The disappearance of the bromine color indicates its consumption. Alternatively, a solid brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of acid can be used.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated product is collected by vacuum filtration.
Purification: The crude product is washed with water to remove any remaining acid and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as a solid.
Caption: General workflow for the synthesis of the target compound.
Characterization Protocols
Melting Point Determination:
The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value (94-96 °C) suggests a high degree of purity.
A small amount of the dry, crystalline sample is packed into a capillary tube.
The capillary tube is placed in a calibrated melting point apparatus.
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for structural elucidation.
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
The chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values are analyzed to confirm the structure.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
The IR spectrum is recorded, and the characteristic absorption frequencies are assigned to the corresponding functional groups.
Safety and Handling
Substituted α-bromoacetophenones are known to be lachrymators and skin irritants. Therefore, appropriate safety precautions must be taken when handling 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and its analogs.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a compound of significant interest due to its potential as a building block in organic synthesis. This guide has provided a detailed overview of its known physical properties, predicted spectroscopic characteristics, and standard experimental protocols for its synthesis and characterization. A clear understanding of these properties is essential for any researcher or scientist intending to utilize this versatile intermediate in their work. The provided information, grounded in established chemical principles and data from closely related structures, serves as a reliable resource for the scientific community.
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 28, 2026, from [Link]
Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved January 28, 2026, from [Link]
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(9), 6023-6029. Available at: [Link]
ResearchGate. (n.d.). Continuous flow procedure for the α-bromination of acetophenone. Retrieved January 28, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 28, 2026, from [Link]
Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
ChemBK. (n.d.). CAS Index 6544. Retrieved January 28, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 28, 2026, from [Link]
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 28, 2026, from [Link]
IJARSCT. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved January 28, 2026, from [Link]
ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved January 28, 2026, from [Link]
Reddit. (2020, April 20). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved January 28, 2026, from [Link]
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
An In-depth Technical Guide to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a valuable intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a valuable intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthesis protocol, safety considerations, and its potential applications, grounding our discussion in established chemical principles.
Core Molecular Attributes
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a substituted α-bromoacetophenone. The presence of a methoxy and a nitro group on the phenyl ring, in addition to the reactive α-bromoketone moiety, makes it a versatile building block in organic synthesis.
Attribute
Value
Molecular Formula
C₉H₈BrNO₄
Molecular Weight
274.07 g/mol
IUPAC Name
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
CAS Number
Not readily available
Note: The molecular formula and weight are deduced from its logical synthetic precursor, 1-(4-methoxy-3-nitrophenyl)ethanone.
Synthesis Protocol: A Self-Validating Approach
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone can be reliably achieved through the α-bromination of its corresponding acetophenone precursor, 1-(4-methoxy-3-nitrophenyl)ethanone. This method is widely used for the synthesis of α-haloketones.
Causality of Experimental Choices
The chosen synthetic route relies on the electrophilic character of bromine, which selectively reacts at the α-carbon of the ketone under acidic conditions or with a suitable bromine carrier. The use of cupric bromide offers a convenient and effective method for this transformation[1][2]. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine species. The methoxy group on the aromatic ring is an activating group, though its influence is modulated by the deactivating nitro group.
Experimental Workflow: Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
This protocol is adapted from established procedures for the bromination of similar acetophenones.
Materials:
1-(4-methoxy-3-nitrophenyl)ethanone
Cupric Bromide (CuBr₂)
Ethyl Acetate
Chloroform
Reflux apparatus
Magnetic stirrer
Filter funnel and flask
Rotary evaporator
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-methoxy-3-nitrophenyl)ethanone (1 equivalent) in a mixture of ethyl acetate and chloroform.
Addition of Brominating Agent: To this solution, add cupric bromide (2 equivalents).
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the mixture to room temperature. The precipitated copper(I) bromide is removed by filtration.
Extraction: The filtrate is then washed sequentially with water and brine.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield pure 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs within 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone make it a versatile reagent for the synthesis of various heterocyclic compounds and as a covalent binder in drug discovery.
Synthesis of Heterocycles: The α-bromoketone functionality is a classic precursor for the synthesis of a wide range of heterocycles, including thiazoles, imidazoles, and oxazoles, through condensation reactions with appropriate nucleophiles. These heterocyclic cores are prevalent in many pharmacologically active molecules.
Covalent Inhibitors: The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) in protein active sites. This allows for its use as a scaffold for the design of irreversible enzyme inhibitors.
Intermediate for Further Functionalization: The nitro group can be reduced to an amine, which can then be further modified, for example, through acylation or participation in coupling reactions. The methoxy group can potentially be demethylated to a phenol, providing another site for modification.
Safety and Handling
As with all α-haloketones, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone should be handled with care in a well-ventilated fume hood. These compounds are generally lachrymatory and can cause skin and respiratory tract irritation[3][4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, while not extensively documented as a commercially available reagent, represents a synthetically valuable intermediate. Its preparation from readily available starting materials is straightforward. The combination of a reactive α-bromoketone with a functionalized aromatic ring provides a platform for the synthesis of diverse and complex molecules of interest to the pharmaceutical and chemical research communities.
References
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. Retrieved from [Link]
A Technical Guide to the Solubility of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals
Executive Summary The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research and development. F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research and development. From reaction kinetics and purification efficiency in synthesis to bioavailability and formulation in drug development, understanding a compound's solubility profile is paramount. This guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted α-bromoacetophenone. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles with data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details the gold-standard experimental protocols required to generate precise, reliable solubility data in a laboratory setting.
Introduction: Understanding the Molecule
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone. Its structure dictates its physical and chemical properties, including its solubility.
Aromatic Core: A benzene ring, which is inherently nonpolar and hydrophobic.
Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor.
Methoxy (-OCH₃): A moderately polar, electron-donating group that can also accept hydrogen bonds.
Nitro (-NO₂): A strongly polar, electron-withdrawing group and a hydrogen bond acceptor.
α-Bromoacetyl (-C(O)CH₂Br): A reactive and polar functional group.
The principle of "like dissolves like" is the cornerstone of solubility prediction. The overall solubility of this molecule in a given solvent will be determined by the interplay of these functional groups. The significant polarity imparted by the ketone, methoxy, and especially the nitro group, is balanced against the nonpolar aromatic ring. This structure suggests a moderate overall polarity.
Predicted Physicochemical Properties (based on analogues):
Molecular Weight: ~276.08 g/mol
Topological Polar Surface Area (TPSA): A key indicator of polarity. The TPSA is expected to be significant due to the O and N atoms, likely in the range of 70-80 Ų, similar to related nitro-aromatic compounds.[1]
LogP (Octanol-Water Partition Coefficient): Predicted to be moderately lipophilic.
Predicted Solubility Profile in Common Laboratory Solvents
Based on the structural analysis and data from similar substituted acetophenones, a qualitative solubility profile can be predicted.[2][3] The compound is expected to be a solid at room temperature.[2]
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water
Very Low / Insoluble
Despite polar groups, the large nonpolar aromatic core and lack of acidic/basic ionizing groups prevent significant dissolution in water.[4]
Methanol, Ethanol
Moderate to High
The alcohol's hydroxyl group can hydrogen bond with the ketone, methoxy, and nitro groups, while its alkyl chain interacts favorably with the aromatic ring.[5]
Polar Aprotic
Acetone, Ethyl Acetate
High
These solvents are excellent hydrogen bond acceptors and have moderate polarity, making them highly compatible with the solute's structure. Ethyl acetate is noted as a good solvent for synthesis and recrystallization of similar compounds.[6][7]
Dimethylformamide (DMF)
Very High
DMF is a highly polar aprotic solvent capable of effectively solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)
Very High
DMSO is another powerful, highly polar aprotic solvent, commonly used for creating stock solutions of test compounds for biological screening.
Acetonitrile (ACN)
Moderate to High
ACN is a polar aprotic solvent commonly used in chromatography; good solubility is expected.[8]
Nonpolar
Hexane, Heptane
Very Low / Insoluble
The large polarity mismatch between the nonpolar solvent and the polar functional groups of the solute prevents dissolution.
Toluene
Low to Moderate
The aromatic nature of toluene allows for some favorable π-π stacking interactions with the solute's benzene ring, but it is not polar enough to effectively solvate the nitro and ketone groups.
Chlorinated
Dichloromethane (DCM)
High
DCM is a versatile solvent of intermediate polarity that effectively dissolves many organic compounds. It is mentioned as a solvent for related syntheses.[1]
Chloroform
High
Similar to DCM, chloroform is an effective solvent for moderately polar organic solids.
Temperature Dependence: For most solid solutes, solubility increases with temperature.[2] This principle is fundamental to purification by recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
To move from prediction to precise data, rigorous experimental determination is required. The saturation shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility.[9][10]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature.
Causality: The core principle is to create a saturated solution in the presence of excess solid solute. Agitating this mixture for a sufficient duration ensures that the system reaches thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Analyzing the clear supernatant provides the true solubility value.[9]
Methodology:
Preparation: Add an excess amount of solid 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone to a series of vials (e.g., glass HPLC vials) for each solvent to be tested. The excess solid is critical to ensure saturation is achieved and maintained.[11]
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard, but the exact time to reach equilibrium can vary.[11][12]
Equilibrium Verification (Self-Validating Step): To ensure equilibrium has been reached, sample the vials at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[9]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid material. This step is crucial to avoid aspirating solid particles during analysis.[13]
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[11][13]
Protocol 2: High-Throughput Solubility Screening via Laser Nephelometry
For early-stage discovery, where speed is prioritized over absolute thermodynamic accuracy, high-throughput methods are invaluable. Laser nephelometry measures the light scattering caused by fine precipitate particles in a solution.[14][15]
Causality: This method determines kinetic solubility. A compound is first dissolved in a water-miscible organic solvent (like DMSO) and then serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution, detected by an increase in light scattering (turbidity), is defined as its kinetic solubility.[16]
Methodology:
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Plate Preparation: In a clear-bottom 96-well or 384-well microplate, add the aqueous buffer of choice.
Serial Dilution: Use a liquid handling robot to perform serial dilutions by adding small volumes of the DMSO stock solution to the aqueous buffer. This creates a concentration gradient across the plate.
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitate formation.
Measurement: Read the plate using a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed in the wells.
Data Analysis: The solubility limit is determined as the concentration just before a significant increase in the nephelometry signal is observed.[14]
Practical Applications and Considerations
An understanding of this compound's solubility is directly applicable to several common laboratory procedures.
Solvent Selection for Synthesis and Purification
Synthesis: The choice of solvent can influence reaction rates and outcomes. A solvent that fully dissolves reactants at the reaction temperature is typically preferred. For related compounds, ethyl acetate has been successfully used.[7]
Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17] For 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, solvents like ethanol or a mixed-solvent system like ethanol/water or ethyl acetate/hexane are likely candidates.[4][18] A mixed-solvent system involves dissolving the compound in a "good" solvent (like ethanol) and then adding a "poor" solvent (like water) dropwise until the solution becomes cloudy (the cloud point), then heating to re-dissolve and cooling slowly to form pure crystals.[4]
Solvent Selection for Analysis
NMR Spectroscopy: The compound must be fully soluble in the deuterated solvent to obtain a high-resolution spectrum. Based on the predicted profile, CDCl₃ (deuterated chloroform) or DMSO-d₆ would be excellent choices.
HPLC/LC-MS: The initial sample solvent (diluent) should be compatible with the mobile phase to ensure good peak shape and prevent on-column precipitation. A mixture of acetonitrile and water is a common starting point.
Conclusion
While precise, published quantitative solubility data for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone remains to be established, a strong predictive framework can be built upon its molecular structure and comparison with related analogues. It is anticipated to have high solubility in polar aprotic solvents like acetone, ethyl acetate, and DMSO, moderate solubility in alcohols, and very low solubility in water and nonpolar hydrocarbons. This guide provides not only a scientifically grounded prediction of these properties but also the detailed, self-validating experimental protocols necessary for researchers to generate definitive quantitative data. This foundational knowledge is indispensable for the effective synthesis, purification, analysis, and formulation of this and other novel chemical entities.
References
Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Available from: [Link]
Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Available from: [Link]
Good, D. et al. Method for determining solubility of a chemical compound. Google Patents. WO2005116635A1.
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
University of California, Los Angeles. Recrystallization-1.pdf. Available from: [Link]
National Center for Biotechnology Information. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem Compound Database. Available from: [Link]
Liu, R., & Wu, J. (2002). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 74(22), 5773–5778. Available from: [Link]
LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]
Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone?. Available from: [Link]
Solubility of Things. Acetophenone - Solubility of Things. Available from: [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
Study.com. Acetophenone | Structure, Functional Group & Derivatives. Available from: [Link]
Organic Syntheses. Phenacyl bromide. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
Quora. Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Available from: [Link]
Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Available from: [Link]
SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
Wang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1023. Available from: [Link]
NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
Spectroscopic data for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone This document serves as a comprehensive technical guide to the spectroscopic characterization of 2-Bromo-1-(4-methox...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
This document serves as a comprehensive technical guide to the spectroscopic characterization of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural verification and quality control of this important synthetic intermediate.
Introduction: A Versatile Synthetic Building Block
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone. The presence of an α-bromo ketone makes it an excellent electrophile for alkylation reactions, while the substituted phenyl ring offers multiple sites for further chemical modification. These features make it a valuable precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules. Given its role as a foundational reagent, unambiguous structural confirmation is not merely procedural—it is fundamental to ensuring the integrity and success of multi-step synthetic campaigns. This guide elucidates the expected spectroscopic signatures that define its molecular architecture.
Molecular Architecture
A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure. The arrangement of the methoxy, nitro, and bromoacetyl groups on the phenyl ring dictates the unique electronic environments of each atom, which are directly reported by spectroscopic techniques.
Figure 1: Chemical structure of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR reveals the chemical environment, connectivity, and relative number of protons in a molecule. The spectrum of the title compound is predicted to show distinct signals for the aromatic, methylene, and methoxy protons.
Experimental Protocol:
A ~5-10 mg sample of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm). The spectrum is acquired on a 400 MHz or higher field spectrometer, with data processed using standard Fourier transform algorithms.
Predicted ¹H NMR Data Summary:
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Structural Assignment
8.25
d (J ≈ 2.2 Hz)
1H
Ar-H (H-2)
7.95
dd (J ≈ 8.8, 2.2 Hz)
1H
Ar-H (H-6)
7.20
d (J ≈ 8.8 Hz)
1H
Ar-H (H-5)
4.42
s
2H
-COCH₂Br
4.05
s
3H
-OCH₃
Expert Interpretation:
The ¹H NMR spectrum provides a clear fingerprint of the molecule.
Aromatic Region (7.0-8.5 ppm): Three distinct signals are expected for the three aromatic protons. The proton at H-2, positioned ortho to the strongly electron-withdrawing nitro group, is the most deshielded and appears as a doublet due to coupling with H-6. The H-6 proton is split by both H-5 (ortho coupling, J ≈ 8.8 Hz) and H-2 (meta coupling, J ≈ 2.2 Hz), resulting in a doublet of doublets. The H-5 proton, ortho to the electron-donating methoxy group, is the most shielded of the aromatic protons and appears as a doublet from coupling to H-6.
Methylene Protons (-COCH₂Br): The two protons of the methylene group are adjacent to two powerful electron-withdrawing groups: the carbonyl and the bromine atom. This environment causes a significant downfield shift, resulting in a sharp singlet predicted around 4.42 ppm.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and isolated from other protons, giving rise to a characteristic sharp singlet at approximately 4.05 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. In proton-decoupled mode, each unique carbon appears as a single line, simplifying spectral analysis.
Experimental Protocol:
The same sample prepared for ¹H NMR is used. The spectrum is acquired in a proton-decoupled mode to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H coupling.
Predicted ¹³C NMR Data Summary:
Predicted Chemical Shift (δ) ppm
Structural Assignment
189.5
Ketone Carbonyl (C=O)
154.8
Ar-C (C-OCH₃)
140.2
Ar-C (C-NO₂)
134.5
Ar-C (C-CO)
131.0
Ar-C (CH)
125.5
Ar-C (CH)
114.8
Ar-C (CH)
57.1
Methoxy Carbon (-OCH₃)
30.5
Methylene Carbon (-CH₂Br)
Expert Interpretation:
The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 189.5 ppm.
The six aromatic carbons are observed between 114 and 155 ppm. The carbons directly attached to the oxygen and nitrogen substituents (C-OCH₃ and C-NO₂) are readily identified by their characteristic chemical shifts.
The methoxy carbon signal is reliably found around 57.1 ppm.
The methylene carbon, attached to the bromine, is the most shielded sp³ carbon, appearing upfield at approximately 30.5 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
The spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Data:
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
~3100
Medium-Weak
Aromatic C-H Stretch
~2950
Medium-Weak
Aliphatic C-H Stretch (-OCH₃, -CH₂Br)
~1705
Strong, Sharp
Ketone C=O Stretch
~1585, ~1340
Strong, Sharp
Asymmetric & Symmetric N-O Stretch (NO₂)
~1275
Strong
Aryl-O-C Stretch (Ether)
~680
Medium
C-Br Stretch
Expert Interpretation:
The IR spectrum provides definitive evidence for the key functional groups.
A strong, sharp absorption near 1705 cm⁻¹ is the unmistakable signature of the ketone carbonyl group.
Two very strong and sharp bands near 1585 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are characteristic of the nitro group, providing powerful evidence for its presence.
The strong band around 1275 cm⁻¹ confirms the aryl ether linkage of the methoxy group.
The presence of a band in the lower frequency region, near 680 cm⁻¹ , is consistent with the C-Br stretching vibration.
Figure 2: A logical workflow demonstrating how data from multiple spectroscopic techniques converge to provide unambiguous structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the molecular weight of a compound and, with high resolution, its elemental formula.
Experimental Protocol:
The sample is analyzed using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is employed for accurate mass measurement to confirm the elemental composition.
Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data:
Ion
Elemental Formula
Calculated m/z
[M+H]⁺
C₉H₉⁷⁹BrNO₄⁺
273.9760
[M+H]⁺
C₉H₉⁸¹BrNO₄⁺
275.9740
[M+Na]⁺
C₉H₈⁷⁹BrNNaO₄⁺
295.9580
[M+Na]⁺
C₉H₈⁸¹BrNNaO₄⁺
297.9559
Expert Interpretation:
The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, all bromine-containing ions, including the molecular ion peaks, will appear as a pair of signals of nearly equal intensity separated by two mass units (e.g., [M+H]⁺ and [(M+2)+H]⁺). This "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule. HRMS analysis provides an accurate mass measurement that can distinguish the compound's elemental formula from other possibilities with the same nominal mass.
Conclusion
The structural identity of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups (ketone, nitro, ether, C-Br), and mass spectrometry verifies the molecular weight and elemental formula, supported by the characteristic bromine isotopic pattern. The data and interpretations presented in this guide provide a benchmark for the validation of this key synthetic intermediate, ensuring reliability and reproducibility in research and development.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
A Technical Guide to the Safe Handling of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-1-(4-methoxy-3-nitrophen...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. As a senior application scientist, the following information synthesizes established safety protocols with the underlying chemical principles that dictate the hazardous nature of this compound class, ensuring a self-validating system of laboratory safety.
Compound Identification and Hazard Analysis
Chemical Identity
Identifier
Data
Chemical Name
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Synonyms
α-Bromo-4-methoxy-3-nitroacetophenone
Chemical Structure
(Structure to be visualized if possible)
Molecular Formula
C₉H₈BrNO₄
Molecular Weight
274.07 g/mol
CAS Number
Not readily available. Use structure for definitive identification.
Physical Form
Expected to be a solid at room temperature.
Anticipated Hazard Classification
Based on data from close structural analogs like 2-Bromo-1-(4-methoxyphenyl)ethanone and 2-Bromo-1-(4-nitrophenyl)ethanone, the following GHS classifications are anticipated[1][2][3].
The Chemical Rationale for Hazard: The α-Bromo Ketone Moiety
The primary driver of this compound's hazardous properties is the α-bromo ketone functional group. This arrangement creates a highly reactive electrophilic center at the α-carbon. The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon susceptible to nucleophilic attack[6].
This inherent reactivity is the basis for its utility in organic synthesis but also for its toxicity. In a biological context, the compound can act as a potent alkylating agent, covalently bonding with nucleophilic residues (e.g., cysteine, histidine) in proteins and DNA. This non-specific alkylation disrupts cellular function, leading to the observed corrosive effects on skin and mucous membranes and broader systemic toxicity if absorbed[1][2]. Furthermore, compounds of this class are often potent lachrymators, causing severe irritation and tearing upon eye exposure[7].
Exposure Control and Personal Protective Equipment (PPE)
Safe handling relies on a multi-layered approach known as the Hierarchy of Controls. The most effective measures involve removing the hazard, while the least effective (but still essential) rely on personal barriers.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[8][9]. The hood sash should be kept as low as possible.
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[9].
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly[10].
Personal Protective Equipment (PPE)
A robust PPE ensemble is mandatory. The selection is based on the compound's corrosive and toxic nature.
Protection Type
Specification
Rationale
Hand Protection
Nitrile gloves (minimum thickness of 4 mil).
Provides a barrier against skin contact. As an alkylating agent, the compound can cause severe burns[1][11]. Check gloves for integrity before each use and change them immediately if contaminated.
Eye Protection
Chemical splash goggles.
Protects against dust particles and solution splashes. The compound is expected to cause severe, potentially irreversible eye damage[2][3].
Face Protection
Face shield (worn over goggles).
Required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions[1][9].
Body Protection
Flame-resistant lab coat.
Protects skin and personal clothing from contamination[9].
Respiratory
Not typically required if used within a fume hood.
If engineering controls fail or for spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary.
Wash hands thoroughly with soap and water after handling and before leaving the lab[1][11].
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
A designated area within the fume hood should be demarcated for working with this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol establishes a self-validating workflow to minimize exposure.
Preparation:
Don all required PPE (gloves, lab coat, goggles, face shield).
Ensure the chemical fume hood is operational.
Decontaminate the balance and the work surface inside the hood with an appropriate solvent (e.g., 70% ethanol).
Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent, etc.) inside the hood.
Weighing:
Carefully open the container inside the hood. Avoid sudden movements that could aerosolize the solid.
Use a clean spatula to transfer the desired amount of the solid to the weigh paper on the balance.
If any material is spilled, clean it up immediately following the spill procedures in Section 5.
Securely close the primary container.
Solubilization:
Carefully transfer the weighed solid into the receiving flask.
Add the solvent slowly to avoid splashing.
Cap the flask and mix gently (swirling or magnetic stirring) until the solid is fully dissolved.
The resulting solution is also hazardous and must be handled with the same precautions.
Cleanup:
Dispose of the contaminated weigh paper and any cleaning materials as hazardous waste.
Decontaminate the spatula and work surface.
Remove PPE in the correct order (gloves last) and wash hands thoroughly.
Storage and Incompatibility
Storage Conditions
Store Locked Up: The compound should be stored in a designated, locked cabinet or area to restrict access[1][2].
Environment: Keep the container tightly closed and store in a dry, cool, and well-ventilated place[1][5]. Some analogs recommend refrigeration[1].
Labeling: The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Chemical Incompatibilities
Avoid contact with the following classes of chemicals, as they can trigger hazardous reactions:
Strong Bases (e.g., NaOH, amines): Can promote elimination or substitution reactions, which may be exothermic[1][2].
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions[1][2].
Nucleophiles: The compound is designed to react with nucleophiles; unintended contact can lead to degradation and the formation of unknown, potentially hazardous byproducts.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel[7].
Exposure Route
First Aid Protocol
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance[1][7].
Skin Contact
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[1][7][12]. A safety shower must be used for large area contact. Do not use neutralizing agents[12].
Eye Contact
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces[1][7][10]. Remove contact lenses if present and easy to do so.
Ingestion
Do NOT induce vomiting[1][7]. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Ingestion of corrosive material can cause severe damage and perforation of the digestive tract[1].
Spill Response
The response to a spill depends on its size and the immediate risk.
Caption: Workflow for responding to a chemical spill.
Protocol: Small Spill Cleanup (Solid, inside a fume hood)
Alert: Notify colleagues in the immediate area.
Control: Ensure the fume hood is drawing properly.
PPE: Wear, at a minimum, double gloves, a lab coat, and chemical splash goggles with a face shield.
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust formation. Do not use combustible materials like paper towels directly on the dry powder[8].
Collect: Carefully sweep or scoop the material and absorbent into a labeled, sealable hazardous waste container[8].
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
Dispose: Seal and label the waste container for disposal according to institutional guidelines.
Waste Disposal
All waste containing 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, including contaminated labware, cleaning materials, and unused product, must be disposed of as hazardous chemical waste.
Collect waste in a clearly labeled, sealed, and chemically compatible container.
Do not mix with incompatible waste streams.
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor[1][2][9]. Do not pour down the drain[8].
References
Angene Chemical. (2025, February 7). Safety Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone. [Link]
PubChem. Compound Summary for CID 2756849, 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
Wikipedia contributors. (2023, December 27). Ketone halogenation. In Wikipedia, The Free Encyclopedia. [Link]
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
Fisher Scientific. (2023, August 22). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone. [Link]
PubChem. Compound Summary for CID 11089410, 2-Bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
Karadeolian, A., & Legros, J. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4935. [Link]
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]
Api, A. M., et al. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology, 195, 114757. [Link]
Swadev Chemicals. Executive Summary. Gujarat Pollution Control Board. [Link]
University of Florida. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
PubChem. Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Abstract This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in pharmaceutical synthesis and materials science. The thermal stability of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter influencing storage, handling, and formulation. This document outlines the core principles, a detailed experimental protocol, and the anticipated thermal decomposition profile of the title compound. The analysis is built upon the foundational understanding of the thermal behavior of its constituent functional groups: an aromatic nitro compound, an organobromine moiety, and a methoxy-substituted acetophenone core. The presence of the nitro group, a known explosophore, is expected to be a primary determinant of the compound's thermal lability.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for characterizing the thermal properties of this and structurally related molecules.
Introduction: Structural Rationale for Thermal Analysis
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a complex organic molecule whose thermal behavior is dictated by the interplay of its functional groups. Understanding its thermal stability is paramount for ensuring safety during manufacturing, predicting shelf-life, and establishing compatibility with excipients in drug formulations.[3]
The key structural features influencing its thermal profile are:
Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are known for their energetic nature and potential for rapid, exothermic decomposition at elevated temperatures.[1][2] This group is often the primary trigger for thermal degradation, yielding nitrogen oxides (NOx) and contributing to a lower onset temperature of decomposition.[4]
α-Bromo Ketone (-COCH₂Br): The carbon-bromine bond is relatively weak and can be a point of initial fragmentation. Thermal decomposition of organobromine compounds frequently results in the release of corrosive hydrogen bromide (HBr) gas.[5]
Substituted Phenyl Ring: The aromatic core provides a degree of thermal stability, but its degradation at higher temperatures contributes significantly to the overall mass loss and potential for char residue formation.
Thermogravimetric analysis (TGA) is an essential technique for probing these characteristics by precisely measuring changes in a sample's mass as a function of temperature in a controlled atmosphere.[6][7]
Predicted Thermal Decomposition Profile
While no direct TGA data for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is publicly available, a multi-stage decomposition can be predicted based on the lability of its functional groups.
Stage 1: Initial Decomposition (Approx. 150-250°C): The decomposition is likely initiated by the cleavage of the most thermally sensitive bonds. This could involve the loss of the nitro group or the bromoacetyl moiety. Given the high energy of nitro compounds, the scission of the C-NO₂ bond or fragmentation involving the nitro group is a probable initiating event.[1][8][9] Concurrently, the release of HBr from the bromoacetyl group is also highly plausible.[5] This initial stage is expected to be sharp and associated with a significant mass loss.
Stage 2: Fragmentation of the Aromatic Core (Approx. 250-500°C): Following the initial loss of the primary functional groups, the remaining substituted phenyl structure will undergo further fragmentation. This stage would involve the breakdown of the ether linkage and the cleavage of the aromatic ring, leading to the release of gaseous products such as CO, CO₂, and various hydrocarbons.
Stage 3: Char Oxidation (Above 500°C, in an oxidative atmosphere): If the analysis is conducted in the presence of an oxidant like air, any carbonaceous residue (char) formed during the primary decomposition stages will oxidize, resulting in a final mass loss. In an inert atmosphere (e.g., nitrogen), this char residue would likely remain.
The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis.
An In-Depth Technical Guide to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a key α-bromo ketone intermediate in synthetic organic chemistry. The document details its structural eluci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a key α-bromo ketone intermediate in synthetic organic chemistry. The document details its structural elucidation based on IUPAC nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and methods for spectroscopic characterization. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile building block in the synthesis of complex heterocyclic molecules relevant to drug discovery and development. Safety protocols and handling procedures are also discussed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.
Introduction and Nomenclature
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a highly valuable precursor in various synthetic pathways. Its structure combines a reactive α-bromo ketone moiety with a decorated phenyl ring, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group. This electronic arrangement significantly influences its reactivity and makes it a strategic starting material for constructing pharmacologically relevant scaffolds.
IUPAC Name Deconstruction:
ethanone : Indicates a two-carbon acyl group with a ketone functional group. The carbonyl carbon is C1, and the adjacent carbon is C2.
1-(4-methoxy-3-nitrophenyl) : Specifies that the C1 of the ethanone is attached to a phenyl ring. This phenyl ring is substituted at position 4 with a methoxy group (-OCH₃) and at position 3 with a nitro group (-NO₂).
2-Bromo : Denotes that a bromine atom is attached to the C2 of the ethanone group.
This systematic naming precisely describes the molecule's connectivity, which is fundamental to understanding its chemical behavior.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its application in synthesis, including selecting appropriate solvents and reaction conditions.
Not explicitly found for this specific compound, but related α-bromoketones are solids with distinct melting points (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone: 94-95°C).
The primary route for synthesizing α-bromo ketones is through the selective bromination of the corresponding ketone at the α-carbon.[3] The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a two-step process starting from the commercially available 4-methoxyacetophenone.
Step 1: Nitration of 4-Methoxyacetophenone
The first step involves the regioselective nitration of 1-(4-methoxyphenyl)ethanone to introduce the nitro group ortho to the activating methoxy group, yielding 1-(4-methoxy-3-nitrophenyl)ethanone (CAS 6277-38-9).[4]
Step 2: α-Bromination of 1-(4-methoxy-3-nitrophenyl)ethanone
The subsequent step is the acid-catalyzed bromination of the methyl ketone.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the α-bromination of aryl ketones.[3][5]
Materials:
1-(4-methoxy-3-nitrophenyl)ethanone
Bromine (Br₂)
Glacial Acetic Acid
Hydrobromic acid (HBr, catalytic amount)
Sodium bisulfite solution (saturated)
Ethanol/Water mixture for recrystallization
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve 1-(4-methoxy-3-nitrophenyl)ethanone (1 equivalent) in glacial acetic acid.
Catalyst Addition: Add a catalytic amount of HBr (48%) to the solution.
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid via the dropping funnel over 30-45 minutes. Maintain the temperature below 10°C.
Causality Insight: The reaction is acid-catalyzed because protonation of the carbonyl oxygen facilitates the formation of the enol tautomer. The enol is the active nucleophile that attacks the electrophilic bromine.[6] This controlled, slow addition prevents side reactions and controls the exothermic release.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
Work-up: Carefully pour the reaction mixture into a beaker of ice water. The crude product should precipitate.
Quenching: Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Confirming the structure of the synthesized compound is a critical, self-validating step.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The methylene protons (–CH₂Br) adjacent to the carbonyl group will appear as a singlet, significantly downfield (typically δ 4.4-4.7 ppm) due to the deshielding effects of both the bromine and carbonyl groups.[2] The aromatic protons will exhibit complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and the methoxy protons will appear as a singlet around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The carbon spectrum will show a carbonyl carbon signal around 190 ppm. The methylene carbon (–CH₂Br) will be observed around 30-35 ppm.
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent in the region of 1690-1710 cm⁻¹. The C-Br stretch will appear in the fingerprint region. Asymmetric and symmetric stretching of the nitro group (NO₂) will be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone stems from the high reactivity of the α-bromo ketone functionality. The carbon bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This makes it an excellent building block for synthesizing a wide variety of heterocyclic compounds, which are prevalent in many therapeutic agents.[7]
Key Reactions
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative provides a direct route to substituted aminothiazoles, a common scaffold in medicinal chemistry known for antibacterial and anti-inflammatory activities.[8]
Synthesis of Imidazoles: Condensation with amidines or ammonia and an aldehyde leads to the formation of substituted imidazoles.
Favorskii Rearrangement: In the presence of a strong base, it can undergo rearrangement to form carboxylic acid derivatives.
Alkylation of Nucleophiles: It readily alkylates various nucleophiles such as amines, phenols, and thiols, enabling the attachment of the phenacyl moiety to other molecules.[9]
Role in Drug Discovery
This intermediate is crucial for creating libraries of compounds for screening. The nitro group can be readily reduced to an amine, which can then be further functionalized, adding another layer of molecular diversity. The methoxy group can also be demethylated to a phenol, providing a handle for further derivatization. This multi-functional nature makes it a powerful tool for structure-activity relationship (SAR) studies.
Reactivity Pathway Diagram
Caption: Key synthetic transformations of the title compound.
Safety, Handling, and Storage
Safety Precautions:
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Handling:
Avoid inhalation of dust or vapors.
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
Storage:
Store in a tightly sealed container in a cool, dry, and dark place.
It is sensitive to moisture and light. Store away from strong bases and oxidizing agents.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a synthetically versatile and valuable intermediate for the pharmaceutical and chemical industries. Its well-defined structure, predictable reactivity, and multiple functional groups allow for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in research and development.
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from [Link]
Master Organic Chemistry. (2017). Halogenation Of Ketones via Enols. Retrieved from [Link]
ACS Publications. (1960). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Application Notes and Protocols: 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as a Strategic Building Block for Active Pharmaceutical Ingredients
Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Synthetic Potential of a Versatile Intermediate
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks can significantly streamline synthetic routes, leading to improved yields, reduced costs, and greater overall efficiency. 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is one such pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).
This comprehensive guide provides an in-depth exploration of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, from its synthesis and characterization to its critical role in the production of important bronchodilators. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying scientific rationale to empower effective and safe implementation in the laboratory.
Physicochemical Properties and Structural Features
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone possesses a calculated set of functional groups that dictate its reactivity and synthetic utility.
Property
Value
Source
Molecular Formula
C₉H₈BrNO₄
-
Molecular Weight
274.07 g/mol
-
Appearance
Pale yellow to yellow crystalline solid (predicted)
General knowledge of similar compounds
Key Functional Groups
α-Bromoketone, Methoxy, Nitro
-
The α-bromoketone moiety is a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic attack. The methoxy group is an electron-donating group, activating the aromatic ring, while the ortho-positioned nitro group is a strong electron-w withdrawing group, which influences the regioselectivity of further aromatic substitutions and also serves as a precursor to an essential amine functionality in the final API.
Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: A Step-by-Step Protocol
The synthesis of the title compound is a two-step process commencing with the nitration of 4-methoxyacetophenone, followed by α-bromination.
Step 1: Synthesis of 4-Methoxy-3-nitroacetophenone
This initial step introduces the nitro group onto the aromatic ring, a crucial precursor for the amine functionality in the final API.
Protocol:
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
Charge the flask with 4-methoxyacetophenone.
Cool the flask to 0-5 °C using an ice bath.
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The nitrating mixture should be prepared cautiously by adding nitric acid to sulfuric acid.
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
The solid precipitate, 4-methoxy-3-nitroacetophenone, is collected by vacuum filtration and washed with cold water until the washings are neutral.[1]
The product can be further purified by recrystallization from ethanol.[1]
Expert Insight: The control of temperature during nitration is critical to prevent over-nitration and side-product formation. The electron-donating methoxy group directs the nitration to the ortho and para positions. Since the para position is blocked, nitration occurs at the ortho position (position 3).
Step 2: α-Bromination to Yield 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
This step introduces the reactive bromine atom, transforming the intermediate into a versatile building block. The protocol described is based on the bromination of the structurally similar 1-(4-benzyloxy-3-nitrophenyl)ethanone.[2]
Protocol:
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-3-nitroacetophenone in anhydrous tetrahydrofuran (THF).
In a separate beaker, prepare a solution of phenyltrimethylammonium tribromide in THF.
Slowly add the phenyltrimethylammonium tribromide solution to the stirred solution of the acetophenone derivative at room temperature.
Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by TLC.
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate followed by an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]
Causality Behind Experimental Choices: Phenyltrimethylammonium tribromide is a solid, non-lachrymatory, and easy-to-handle source of bromine, making it a safer alternative to liquid bromine. THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Application in the Synthesis of Arformoterol and Formoterol
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a key precursor in the synthesis of the long-acting beta-2 adrenergic receptor agonists (LABAs) Arformoterol and Formoterol, which are used in the management of asthma and chronic obstructive pulmonary disease (COPD).
Synthetic Pathway Overview
The general synthetic route involves the following key transformations:
N-Alkylation: Nucleophilic substitution of the bromine atom in 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone by a chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, to form a keto-amine intermediate.
Reduction of the Ketone: Stereoselective reduction of the ketone functionality to a secondary alcohol.
Reduction of the Nitro Group: Reduction of the nitro group to an amine.
Formylation: Formylation of the newly formed amine to yield the final formamide moiety.
Deprotection: Removal of the N-benzyl protecting group to yield Arformoterol.
Caption: Synthetic pathway from the building block to Arformoterol.
Protocol: Synthesis of the Keto-Amine Intermediate
This protocol outlines the crucial N-alkylation step.
Protocol:
Dissolve 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and a slight excess (1.1 equivalents) of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the mixture to act as a proton scavenger.
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
After cooling to room temperature, filter off the inorganic salts.
Remove the solvent under reduced pressure.
The crude product can be purified by column chromatography to yield the desired keto-amine intermediate.
Trustworthiness of the Protocol: This protocol is based on well-established nucleophilic substitution reactions of α-haloketones with amines, a common strategy in pharmaceutical synthesis.[3][4] The use of a base is essential to neutralize the hydrobromic acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Safety and Handling
α-Bromo-nitroacetophenone derivatives are potent lachrymators and skin irritants.[2][5][6][7] All manipulations should be carried out in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield are mandatory.
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
Skin and Body Protection: A lab coat and appropriate protective clothing are required.
Handling Procedures:
Avoid inhalation of dust and vapors.
Prevent contact with skin and eyes.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a high-value building block in pharmaceutical synthesis, particularly for the preparation of β2-adrenergic agonists. Its carefully orchestrated functional groups provide a reactive handle for key bond-forming reactions, enabling the efficient assembly of complex API structures. The protocols and insights provided in this guide are intended to facilitate the safe and effective use of this versatile intermediate in drug discovery and development endeavors.
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
Google Patents. (n.d.). Process for the synthesis of arformoterol.
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
Google Patents. (n.d.). Formoterol process.
Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL.
Google Patents. (n.d.). Process for the synthesis of arformoterol.
International Journal of Advanced Research in Science and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]
USP-NF. (2020). Formoterol Fumarate. Retrieved from [Link]
Application Notes and Protocols: The Versatile Reactivity of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone with Nucleophiles
Introduction: A Key Intermediate in Complex Molecule Synthesis 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a highly functionalized aromatic α-bromo ketone that serves as a pivotal building block in modern organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Key Intermediate in Complex Molecule Synthesis
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a highly functionalized aromatic α-bromo ketone that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring an electrophilic α-carbon adjacent to a carbonyl group, a bromine leaving group, and an electron-deficient aromatic ring substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group, imparts a unique and versatile reactivity profile. This combination of functional groups allows for a wide array of chemical transformations, making it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures.[1] These products are of significant interest to researchers in drug discovery and development due to their potential biological activities.
This technical guide provides a comprehensive overview of the reactions of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone with various nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and the factors governing product formation.
Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
The synthesis of the title compound is typically achieved through a two-step process starting from 4-methoxyacetophenone. The first step involves the nitration of the aromatic ring, followed by the α-bromination of the ketone.
Protocol 1: Synthesis of 1-(4-methoxy-3-nitrophenyl)ethanone
This procedure outlines the nitration of 4-methoxyacetophenone. The methoxy group is an ortho-, para-director, and while the para position is blocked, the ortho position is activated.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
4-Methoxyacetophenone
C₉H₁₀O₂
150.17
15.0 g (0.1 mol)
Acetic Anhydride
C₄H₆O₃
102.09
50 mL
Nitric Acid (70%)
HNO₃
63.01
10 mL
Ice
H₂O
18.02
As needed
Ethanol
C₂H₅OH
46.07
For recrystallization
Procedure:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyacetophenone (15.0 g, 0.1 mol) in acetic anhydride (50 mL).
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add nitric acid (10 mL, 70%) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
Pour the reaction mixture slowly onto crushed ice (c.a. 200 g) with vigorous stirring.
The yellow solid precipitate of 1-(4-methoxy-3-nitrophenyl)ethanone is collected by vacuum filtration.
Wash the solid with cold water until the filtrate is neutral.
Recrystallize the crude product from ethanol to afford the pure product.
Expected Yield: 75-85%
Protocol 2: α-Bromination of 1-(4-methoxy-3-nitrophenyl)ethanone
This protocol describes the bromination at the α-position of the ketone. The reaction proceeds via an enol or enolate intermediate.[2][3][4]
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₉NO₄
195.17
10.0 g (0.051 mol)
Chloroform
CHCl₃
119.38
100 mL
Bromine
Br₂
159.81
2.7 mL (0.051 mol)
Acetic Acid (glacial)
CH₃COOH
60.05
5 drops
Procedure:
In a 250 mL round-bottom flask protected from light, dissolve 1-(4-methoxy-3-nitrophenyl)ethanone (10.0 g, 0.051 mol) in chloroform (100 mL).
Add a few drops of glacial acetic acid to catalyze the reaction.
Slowly add a solution of bromine (2.7 mL, 0.051 mol) in chloroform (20 mL) dropwise with stirring at room temperature.
Stir the reaction mixture at room temperature for 3-4 hours, or until the bromine color has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with water (50 mL).
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
Recrystallize the solid from ethanol to obtain pure 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Expected Yield: 80-90%
Caption: Workflow for the synthesis of the target compound.
Reactions with Nucleophiles: A Gateway to Diverse Scaffolds
The primary reactivity of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone lies in the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the bromide ion. This Sₙ2 reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.
Reactions with Nitrogen Nucleophiles
A classic and highly reliable method for the synthesis of thiazole rings involves the condensation of an α-haloketone with a thioamide. The reaction of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone with thiourea provides a direct route to pharmacologically relevant 2-aminothiazole derivatives.
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₈BrNO₄
274.07
2.74 g (10 mmol)
Thiourea
CH₄N₂S
76.12
0.76 g (10 mmol)
Ethanol
C₂H₅OH
46.07
50 mL
Procedure:
In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone (2.74 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (50 mL).
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Collect the solid by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole.
Expected Yield: 85-95%
The reaction with primary and secondary amines proceeds via a straightforward Sₙ2 displacement of the bromide to yield α-amino ketones, which are valuable intermediates in medicinal chemistry.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₈BrNO₄
274.07
2.74 g (10 mmol)
Piperidine
C₅H₁₁N
85.15
1.0 mL (10 mmol)
Potassium Carbonate
K₂CO₃
138.21
1.38 g (10 mmol)
Acetonitrile
CH₃CN
41.05
50 mL
Procedure:
To a stirred suspension of potassium carbonate (1.38 g, 10 mmol) in acetonitrile (50 mL) in a 100 mL round-bottom flask, add piperidine (1.0 mL, 10 mmol).
Add a solution of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone (2.74 g, 10 mmol) in acetonitrile (20 mL) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours.
Filter off the inorganic salts and wash with acetonitrile.
Evaporate the solvent from the filtrate under reduced pressure.
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Purify by column chromatography on silica gel if necessary.
Expected Yield: 70-80%
Reactions with Sulfur Nucleophiles
The reaction with sulfur nucleophiles, such as thiols, is a facile process that leads to the formation of α-thio ketones.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₈BrNO₄
274.07
2.74 g (10 mmol)
Thiophenol
C₆H₆S
110.18
1.1 mL (10 mmol)
Sodium Hydroxide
NaOH
40.00
0.40 g (10 mmol)
Ethanol
C₂H₅OH
46.07
50 mL
Procedure:
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in ethanol (30 mL).
Add thiophenol (1.1 mL, 10 mmol) to the solution and stir for 10 minutes to form sodium thiophenoxide.
Add a solution of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone (2.74 g, 10 mmol) in ethanol (20 mL) dropwise.
Stir the reaction mixture at room temperature for 2-3 hours.
Pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Recrystallize the residue from ethanol to obtain the pure product.
Expected Yield: 85-95%
Reactions with Oxygen Nucleophiles
The reaction with carboxylate anions, such as acetate, results in the formation of α-acyloxy ketones.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₈BrNO₄
274.07
2.74 g (10 mmol)
Sodium Acetate
CH₃COONa
82.03
1.23 g (15 mmol)
Acetic Acid (glacial)
CH₃COOH
60.05
30 mL
Procedure:
In a 100 mL round-bottom flask, suspend sodium acetate (1.23 g, 15 mmol) in glacial acetic acid (30 mL).
Add 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone (2.74 g, 10 mmol) to the suspension.
Heat the mixture to 80-90 °C and stir for 4-6 hours.
Cool the reaction mixture and pour it into ice-water (100 mL).
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.
Expected Yield: 70-80%
In the presence of a strong base, such as an alkoxide, α-haloketones that have an α'-proton can undergo the Favorskii rearrangement to yield a carboxylic acid derivative. The reaction proceeds through a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii rearrangement.
Reactions with Carbon Nucleophiles
The acidic α-protons of 1,3-dicarbonyl compounds can be deprotonated to form enolates, which can act as carbon nucleophiles in reactions with 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This reaction is a powerful tool for carbon-carbon bond formation.
Summary of Reactions and Applications
The reactions of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone with various nucleophiles provide access to a wide array of valuable chemical entities.
Nucleophile Type
Example Nucleophile
Product Class
Application
Nitrogen/Sulfur
Thiourea
2-Aminothiazoles
Building blocks for pharmaceuticals
Nitrogen
Primary/Secondary Amines
α-Amino Ketones
Intermediates in drug synthesis
Sulfur
Thiols
α-Thio Ketones
Synthesis of sulfur-containing heterocycles
Oxygen
Carboxylates
α-Acyloxy Ketones
Protected α-hydroxy ketones
Oxygen (Base)
Alkoxides
Carboxylic Acid Esters
Favorskii rearrangement products
Carbon
Enolates
1,4-Dicarbonyls
Versatile synthetic intermediates
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a versatile and reactive intermediate with broad applications in organic synthesis. Its ability to react with a wide range of nucleophiles makes it a valuable tool for the construction of complex molecules, particularly heterocyclic systems of medicinal interest. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]
Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]
Application Note: 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone - A Versatile Intermediate for Pharmaceutical Synthesis
Abstract This guide provides a detailed technical overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. Its unique structure, featuring an electrophili...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a detailed technical overview of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. Its unique structure, featuring an electrophilic α-bromoketone moiety and a substituted phenyl ring, makes it a valuable precursor for a variety of heterocyclic compounds. This document outlines a robust, two-step synthesis protocol, starting from the nitration of 4'-methoxyacetophenone to yield the precursor 1-(4-methoxy-3-nitrophenyl)ethanone, followed by a selective α-bromination. We provide in-depth, step-by-step experimental procedures, analytical characterization data, and a practical application protocol for its use in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry. This note is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of α-Haloketones
α-Haloketones are a class of highly valuable organic intermediates, primarily due to the presence of two reactive functional groups: a carbonyl and an adjacent carbon-halogen bond. The electrophilic nature of both the carbonyl carbon and the α-carbon makes these compounds ideal substrates for a wide array of nucleophilic substitution and condensation reactions.
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is of particular interest. The phenyl ring is strategically functionalized:
Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the aromatic ring.
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards further electrophilic substitution but can be a crucial pharmacophore or a synthetic handle for further transformations (e.g., reduction to an amine).
α-Bromoacetyl Group (-COCH₂Br): The primary site of reactivity, enabling the construction of complex molecular scaffolds.
This specific arrangement of functional groups makes the title compound an excellent precursor for synthesizing heterocyclic systems like thiazoles, imidazoles, and oxazoles, which are prevalent in many pharmacologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][2]
Physicochemical Properties & Safety Information
A thorough understanding of the compound's properties and safe handling procedures is critical for experimental success and laboratory safety.
Property
Value
Source/Method
IUPAC Name
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Nomenclature
Synonyms
α-Bromo-4'-methoxy-3'-nitroacetophenone
-
CAS Number
6333-43-3
Vendor Data
Molecular Formula
C₉H₈BrNO₄
Calculation
Molecular Weight
274.07 g/mol
Calculation
Appearance
Expected to be a pale yellow to light brown solid
Analogy
Melting Point
Not widely reported; estimated >100 °C
Analogy
Safety & Handling:
Warning: α-Bromoacetophenones are potent lachrymators and are corrosive. They can cause severe irritation to the eyes, skin, and respiratory tract. All manipulations must be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene) at all times.
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Synthesis and Purification Protocols
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is reliably achieved in a two-step sequence starting from the commercially available 4'-methoxyacetophenone.
Diagram 1: Overall synthesis workflow.
Protocol 1: Synthesis of 1-(4-Methoxy-3-nitrophenyl)ethanone (Precursor)
Causality: This reaction is a classic electrophilic aromatic substitution (nitration).[3] 4'-Methoxyacetophenone has two substituents: the methoxy group, which is a strong ortho-, para-director, and the acetyl group, a meta-director. The powerful directing effect of the methoxy group ensures that nitration occurs predominantly at the ortho position (position 3), as the para position is already occupied.[4][5] Using a mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the reaction to proceed. The reaction is kept at a low temperature (0-5 °C) to prevent over-nitration and control the exothermic nature of the reaction.[6]
Materials:
4'-Methoxyacetophenone (15.0 g, 0.1 mol)
Concentrated Sulfuric Acid (H₂SO₄, 98%, 60 mL)
Concentrated Nitric Acid (HNO₃, 70%, 8 mL)
Crushed Ice
Deionized Water
Ethanol
Procedure:
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.
Dissolution: Carefully add 15.0 g of 4'-methoxyacetophenone to 60 mL of concentrated sulfuric acid in the flask. Stir until all the solid has dissolved, maintaining the temperature below 10 °C.
Nitrating Mixture: In a separate beaker or dropping funnel, slowly add 8 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
Addition: Add the nitrating mixture dropwise to the stirred acetophenone solution over 45-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker containing ~500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
Purification: Recrystallize the crude product from ethanol to yield pale yellow crystals of 1-(4-methoxy-3-nitrophenyl)ethanone.[7]
Drying: Dry the purified product in a vacuum oven at 50 °C. Expected yield: 75-85%.
Protocol 2: α-Bromination to Yield 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Causality: This protocol uses copper(II) bromide as the brominating agent, which serves as a convenient and solid source of electrophilic bromine.[2] The reaction proceeds via the enol form of the ketone. Refluxing in ethyl acetate provides the necessary thermal energy for enolization and subsequent reaction with CuBr₂, which is reduced to CuBr in the process. This method avoids the use of hazardous liquid bromine and is known for its high selectivity for mono-bromination at the α-position.[8]
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methoxy-3-nitrophenyl)ethanone (10.0 g) and ethyl acetate (200 mL).
Reagent Addition: Add copper(II) bromide (25.1 g) to the solution. The mixture will appear as a dark grey/green slurry.
Reaction: Heat the mixture to reflux with vigorous stirring. The color will gradually change from dark grey to a yellowish-white as the CuBr₂ is consumed and CuBr is formed. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete in 4-6 hours.
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
Filtration: Remove the solid copper(I) bromide and any unreacted copper(II) bromide by vacuum filtration. Wash the filter cake with a small amount of ethyl acetate.
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the purified 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Drying: Dry the final product under vacuum. Expected yield: 80-90%.
Analytical Characterization
Product validation is essential. The following data are characteristic of the final product.
Analysis Technique
Expected Result
TLC
Rf ≈ 0.5 in 3:1 Hexane:Ethyl Acetate (visualized under UV light). The product should have a higher Rf than the starting ketone.
m/z: 273/275 (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a monobrominated compound. Also, fragment ions corresponding to the loss of Br and CH₂Br.
Application: Synthesis of a 2-Aminothiazole Derivative
To demonstrate the utility of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as an intermediate, the following protocol describes its use in the Hantzsch thiazole synthesis. This reaction is a powerful method for creating the thiazole ring, a common scaffold in drug molecules.[9][10]
Diagram 2: Hantzsch synthesis of a 2-aminothiazole derivative.
Protocol 3: Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)thiazole
Causality: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[11] The mechanism begins with the nucleophilic sulfur of thiourea attacking the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step occurs, leading to the formation of the aromatic thiazole ring.[12] The reaction is typically carried out in a protic solvent like ethanol under reflux.
Setup: In a 250 mL round-bottom flask, dissolve 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (5.0 g) and thiourea (1.5 g) in 100 mL of ethanol.
Reaction: Heat the reaction mixture to reflux with stirring for 3-4 hours. The product may begin to precipitate from the solution as the hydrobromide salt. Monitor the reaction by TLC until the starting ketone is consumed.
Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath.
Neutralization: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is basic (pH 8-9). This neutralizes the HBr formed and precipitates the free base of the aminothiazole product.
Isolation: Collect the resulting solid by vacuum filtration.
Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol.
Purification & Drying: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol. Dry the final product under vacuum.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a highly functionalized and reactive intermediate that can be synthesized in high yield through a reliable, two-step process. The protocols detailed in this application note provide a clear and validated pathway for its preparation and demonstrate its practical utility in the construction of pharmacologically relevant heterocyclic scaffolds. Its strategic importance in medicinal chemistry and drug discovery programs is underscored by its ability to serve as a versatile building block for diverse molecular targets.
Filo. (2023). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Filo Q&A Platform. [Link]
Marae, I. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(23), 7356. [Link]
Kumar, A., et al. (1997). Synthesis and evaluation of some new 2-bromo-1-(4-hydroxyphenyl)ethanone derivatives as potential adrenaline-type drugs. European Journal of Medicinal Chemistry, 32(5), 453-458. (Note: Referenced in [Link])
El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(18), 4238. [Link]
Antipin, R. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
Collin, G., & Fiedler, P. (1981). Electrophilic Nitration of Electron-Rich Acetophenones. Collection of Czechoslovak Chemical Communications, 46(9), 2315-2323. [Link]
ACS Publications. (2026). Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. Biomacromolecules. [Link]
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate Publication. [Link]
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
Kumar, P., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 10, 2408–2416. [Link]
Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Facultad de Farmacia, 54(1). [Link]
Application Notes and Protocols: The Strategic Role of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone in the Synthesis of Novel Enzyme Inhibitors
Abstract This technical guide delineates the pivotal role of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as a strategic precursor in the synthesis of heterocyclic compounds with potential as potent enzyme inhibitors. We...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide delineates the pivotal role of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as a strategic precursor in the synthesis of heterocyclic compounds with potential as potent enzyme inhibitors. We will explore the chemical rationale for its use, focusing on the Hantzsch thiazole synthesis, a cornerstone reaction for creating diverse molecular scaffolds. This document provides detailed, field-tested protocols for the synthesis of 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole derivatives, their subsequent characterization, and methodologies for evaluating their enzyme inhibitory activity, with a particular focus on cyclooxygenase (COX) enzymes as a representative target class. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both the "how" and the "why" behind the experimental design.
Introduction: The Versatility of α-Haloketones in Medicinal Chemistry
α-Haloketones, such as 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, are highly valuable synthons in organic and medicinal chemistry.[1] Their high reactivity stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a wide range of cyclization reactions to form various heterocyclic systems.[1] The phenyl ring of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is decorated with a methoxy and a nitro group. These substituents are not merely passive bystanders in the synthetic process; they play a crucial role in modulating the electronic properties and, ultimately, the biological activity of the resulting molecules. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that can influence reaction rates and the binding affinity of the final compounds to their biological targets.
Thiazole-containing compounds, in particular, have garnered significant attention in drug discovery due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Many of these biological effects are a direct result of the inhibition of specific enzymes. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea), provides a straightforward and efficient route to 2-aminothiazole scaffolds.[4]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[4] The reaction of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone with thiourea is a prime example of this powerful synthetic tool.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic α-carbon of the bromoethanone, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Synthetic Protocol: Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)thiazole
This protocol provides a reliable method for the synthesis of the core thiazole scaffold from 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Materials:
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Thiourea
Ethanol (absolute)
Sodium bicarbonate
Distilled water
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Büchner funnel and filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) apparatus
Procedure:
In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone in absolute ethanol.
To this solution, add 1.2 equivalents of thiourea.
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by TLC.[5]
Upon completion of the reaction (typically 3-5 hours), the mixture is cooled to room temperature.
The cooled reaction mixture is then poured into a beaker containing ice-cold water.
The acidic solution is neutralized by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
The crude product is washed with copious amounts of distilled water to remove any inorganic impurities.
The product is then dried, and if necessary, recrystallized from a suitable solvent like ethanol to afford the pure 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole.
Biological Evaluation: Screening for Enzyme Inhibitory Activity
The synthesized thiazole derivatives can be screened for their ability to inhibit a variety of enzymes. As a representative example, we will focus on the inhibition of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6]
Rationale for Targeting COX Enzymes
Cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
In Vitro COX Inhibition Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2.
Prepare stock solutions of the synthesized thiazole compounds and control inhibitors in a suitable solvent (e.g., DMSO).
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compounds or control inhibitors.
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
Stop the reaction and measure the product formation (prostaglandins) using a suitable detection method, such as an enzyme immunoassay (EIA) kit.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be presented in a clear and concise manner, typically in a tabular format.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1 IC50 / COX-2 IC50)
Thiazole Derivative 1
>100
5.2
>19.2
Thiazole Derivative 2
85.3
2.8
30.5
NS-398 (Control)
75
1.77
42.4
Indomethacin (Control)
0.1
1.5
0.07
Note: The data presented here are hypothetical and for illustrative purposes only.
A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for a safer anti-inflammatory agent. The 4-methoxy and 3-nitro substituents on the phenyl ring of the synthesized thiazoles are expected to play a significant role in their binding to the active site of the COX enzymes, thereby influencing their potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The 4-methoxy and 3-nitro groups on the phenyl ring of the thiazole derivatives are critical determinants of their biological activity.
Methoxy Group: The electron-donating methoxy group can participate in hydrogen bonding with amino acid residues in the enzyme's active site, potentially enhancing binding affinity.
Nitro Group: The electron-withdrawing nitro group can also form hydrogen bonds and may influence the overall electronic distribution of the molecule, which can be crucial for optimal interaction with the target enzyme.
Further derivatization of the 2-amino group of the thiazole ring can be explored to modulate the physicochemical properties and biological activity of the compounds. For example, acylation or sulfonylation of the amino group can introduce new functionalities that can interact with different regions of the enzyme's active site, potentially leading to increased potency and selectivity.
Conclusion and Future Perspectives
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with the potential to act as potent and selective enzyme inhibitors. The Hantzsch thiazole synthesis provides a straightforward and efficient route to 2-aminothiazole derivatives, which can be readily screened for their biological activity against a variety of enzymatic targets. The insights gained from structure-activity relationship studies can guide the rational design of new and improved enzyme inhibitors with therapeutic potential. Future work in this area could involve the synthesis of a library of derivatives with modifications at the 2-amino position of the thiazole ring and at the phenyl ring to further explore the SAR and optimize the inhibitory activity against specific enzyme targets.
References
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
Al-Ostoot, F. H., et al. (2022). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 10045. [Link]
Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
Karakaya, G., et al. (2023). Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. European Journal of Life Sciences, 2(3), 118-124. [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10. [Link]
Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
Al-Suwaidan, I. A., et al. (2015). Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. European Journal of Chemistry, 6(4), 453-460. [Link]
Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2849. [Link]
Al-Ghorbani, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641. [Link]
Rahatgaonkar, A. M. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039. [Link]
Al-Said, M. S., et al. (2017). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 9(12), 1-11. [Link]
de Oliveira, C. F., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Anais da Academia Brasileira de Ciências, 90(1), 275-286. [Link]
Hayun, et al. (2015). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 20(10), 19163-19177. [Link]
Fieser, L. F., & Riegel, B. (1943). 2-amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 2, p.31. [Link]
Pattan, S. R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4), 524-530. [Link]
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
Beilstein Journals. (2011). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 7(2), 177-185. [Link]
Application Notes and Protocols: Leveraging 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone for the Development of Novel Agrochemicals
Introduction: The Strategic Importance of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone in Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of mod...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The ever-present challenges of pesticide resistance, coupled with a stringent regulatory landscape, necessitate a continuous pipeline of innovative active ingredients. In this context, the strategic selection of versatile chemical building blocks is paramount. 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone emerges as a highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds, a chemical class well-represented in commercial fungicides, herbicides, and insecticides.
The molecular architecture of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is endowed with several key features that render it an attractive scaffold for agrochemical development:
The α-Bromoketone Moiety: This functional group is a powerful electrophilic handle, readily participating in cyclization reactions to form a variety of heterocyclic systems. Its reactivity is central to the construction of the core structures of many potential agrochemicals.
The Substituted Phenyl Ring: The methoxy and nitro groups on the phenyl ring are not merely passive substituents. They play a crucial role in modulating the electronic properties of the molecule, which in turn can influence its reactivity and the biological activity of its derivatives. The nitro group, in particular, is a common feature in many bioactive compounds and can be a site for further chemical modification.
Potential for Structural Diversity: The reactivity of the α-bromoketone allows for its reaction with a wide range of nucleophiles, leading to the synthesis of thiazoles, pyrimidines, imidazoles, and other heterocyclic systems known to exhibit potent agrochemical properties.
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the effective utilization of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone as a strategic starting material for the discovery and development of next-generation crop protection agents. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for innovation in your research endeavors.
Synthesis of the Core Building Block: 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
The journey to novel agrochemicals begins with the efficient and reliable synthesis of the core building block. The preparation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a two-step process, commencing with the nitration of 4-methoxyacetophenone, followed by bromination of the resulting intermediate.
Part 1: Synthesis of 4-Methoxy-3-nitroacetophenone
The introduction of a nitro group at the 3-position of 4-methoxyacetophenone is a critical first step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Protocol 1: Nitration of 4-Methoxyacetophenone
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxyacetophenone (1 equivalent).
Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature below 10 °C.
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) and cool it in an ice bath. Add this mixture dropwise to the stirred solution of 4-methoxyacetophenone, ensuring the reaction temperature does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Isolation: The solid product, 4-methoxy-3-nitroacetophenone, will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification: Recrystallize the crude product from ethanol to obtain pure 4-methoxy-3-nitroacetophenone.
Part 2: Bromination of 4-Methoxy-3-nitroacetophenone
The subsequent step involves the selective bromination of the α-carbon of the ketone. A common and effective method utilizes cupric bromide as the brominating agent.[1][2]
Protocol 2: α-Bromination of 4-Methoxy-3-nitroacetophenone
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitroacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate or chloroform.
Addition of Brominating Agent: Add cupric bromide (CuBr2) (2.2 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain it for 3-5 hours. The reaction can be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. The insoluble copper(I) bromide can be removed by filtration.
Isolation: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of the core building block.
Application in the Synthesis of Potential Agrochemicals
The true utility of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone lies in its ability to serve as a precursor to a vast array of heterocyclic compounds with potential agrochemical activity. Below are protocols for the synthesis of two major classes of heterocyclic compounds: thiazoles and pyrimidines.
Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide-containing reactant, such as thiourea.[3][4] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal and insecticidal properties.[5][6]
Protocol 3: Hantzsch Thiazole Synthesis
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (1 equivalent) in ethanol.
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
Work-up: After cooling, the reaction mixture is often neutralized with a base such as ammonium hydroxide or sodium bicarbonate, which may cause the product to precipitate.
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Thiazole Derivatives.
Synthesis of Substituted Pyrimidine Derivatives
Pyrimidine-based compounds represent a significant class of herbicides and fungicides.[7][8][9] While various methods exist for pyrimidine synthesis, a common approach involves the condensation of a three-carbon component with an amidine.[10][11] The α-bromoketone can be used to generate a suitable 1,3-dicarbonyl or equivalent precursor for this cyclization.
Protocol 4: Synthesis of a Pyrimidine Derivative
Reaction Setup: In a round-bottom flask, react 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (1 equivalent) with a suitable reagent to form a 1,3-dicarbonyl equivalent. For example, reaction with the sodium salt of an active methylene compound.
Cyclization: To the in-situ generated or isolated intermediate, add a source of the N-C-N fragment, such as guanidine or a substituted amidine (1.1 equivalents), in a suitable solvent like ethanol.
Reaction Conditions: Add a base, such as sodium ethoxide, and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) and reduce the solvent volume. The product may precipitate upon addition of water.
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.
Screening for Agrochemical Activity: In-Vitro and In-Vivo Bioassays
Once a library of derivatives has been synthesized from 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, the next critical phase is to screen these compounds for their potential agrochemical activity. This typically involves a tiered approach, starting with high-throughput in-vitro assays, followed by more detailed in-vivo testing of promising candidates.
In-Vitro Fungicidal Activity Screening
Protocol 5: Microtiter Plate Assay for Fungicidal Activity
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO at a concentration of 10 mg/mL.
Fungal Culture: Grow the target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum) in a suitable liquid medium to obtain a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL).
Assay Setup: In a 96-well microtiter plate, add the fungal growth medium. Then, add the test compounds to achieve a range of final concentrations (e.g., from 0.1 to 100 µg/mL). Include a positive control (a known fungicide) and a negative control (solvent only).
Inoculation: Inoculate each well with the fungal spore suspension.
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) for 3-5 days.
Data Collection: Assess fungal growth inhibition by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the EC50 value (the concentration that inhibits 50% of fungal growth).
Compound ID
Target Fungus
EC50 (µg/mL)
Derivative 1A
Botrytis cinerea
5.2
Derivative 1B
Botrytis cinerea
>100
Derivative 2A
Fusarium graminearum
12.8
Positive Control
Botrytis cinerea
1.5
Positive Control
Fusarium graminearum
3.1
In-Vitro Herbicidal Activity Screening
Protocol 6: Seed Germination and Seedling Growth Assay
Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in a suitable solvent.
Test Species: Select seeds of representative monocot (e.g., barnyardgrass) and dicot (e.g., cress) weed species.
Assay Setup: Place a filter paper in each petri dish and moisten it with a known volume of the test solution at different concentrations. Include a positive control (a known herbicide) and a negative control (solvent only).
Seed Sowing: Place a defined number of seeds (e.g., 10-20) on the filter paper in each petri dish.
Incubation: Incubate the petri dishes in a growth chamber with controlled light, temperature, and humidity for 7-14 days.
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
Data Analysis: Calculate the percentage of inhibition of germination and growth compared to the negative control and determine the GR50 value (the concentration that causes 50% growth reduction).
In-Vivo Agrochemical Testing
Promising candidates from in-vitro screening should be advanced to in-vivo testing to evaluate their efficacy under more realistic conditions.
Protocol 7: Whole Plant Spray Assay for Fungicidal Activity
Plant Propagation: Grow host plants (e.g., tomato for late blight, wheat for powdery mildew) in pots to a suitable growth stage.
Compound Formulation: Formulate the test compounds as a sprayable solution, typically with adjuvants to improve leaf coverage.
Application: Spray the plants with the formulated compounds at various application rates. Include positive and negative controls.
Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.
Incubation: Place the plants in a growth chamber with conditions conducive to disease development.
Disease Assessment: After a suitable incubation period (e.g., 7-10 days), visually assess the disease severity on the leaves as a percentage of the leaf area infected.
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Technical Support Center: Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a dark brown/black color. Is this normal?
A1: While some coloration is expected, a very dark brown or black color often indicates the formation of degradation products or impurities. This can be caused by excessive heating, prolonged reaction times, or the presence of impurities in the starting materials. It is advisable to monitor the reaction closely by Thin Layer Chromatography (TLC) and avoid overheating.
Q2: My TLC shows multiple spots, even after the starting material is consumed. What are the likely side products?
A2: The presence of multiple spots suggests the formation of impurities. Common culprits include the dibrominated product, 2,2-dibromo-1-(4-methoxy-3-nitrophenyl)ethanone, and products from aromatic bromination. The relative positions of these spots will depend on the TLC solvent system, but generally, the dibrominated product is less polar than the desired monobrominated product.
Q3: I'm having trouble purifying the final product by recrystallization. It keeps oiling out. What should I do?
A3: Oiling out during recrystallization is a common issue when impurities are present, as they can depress the melting point and interfere with crystal lattice formation.[1] It's recommended to first attempt to remove the bulk of the impurities by column chromatography. If recrystallization is still the preferred method, try using a different solvent system or adding the anti-solvent more slowly at a lower temperature.
Q4: What is the best way to monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot, indicates the progress of the reaction.
II. Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues encountered during the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Issue 1: Low Yield of the Desired Product
A lower than expected yield can be attributed to several factors, from incomplete reactions to product degradation.
Potential Causes & Solutions:
Incomplete Reaction:
Insight: The α-bromination of ketones is an equilibrium process.[2] Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material.
Troubleshooting:
Monitor Closely: Use TLC to track the consumption of the starting material, 1-(4-methoxy-3-nitrophenyl)ethanone.
Adjust Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. However, be cautious as this may also promote the formation of byproducts.
Product Degradation:
Insight: α-bromoketones can be susceptible to decomposition, especially in the presence of excess acid or base and at elevated temperatures.[3] The hydrogen bromide (HBr) generated as a byproduct of bromination with Br₂ can also contribute to degradation.[3]
Troubleshooting:
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps without delay.
Neutralizing Wash: During the work-up, a wash with a mild base like sodium bicarbonate solution can help neutralize any residual acid and HBr.
Formation of Byproducts:
Insight: The primary competing reactions are dibromination at the α-carbon and electrophilic aromatic substitution on the electron-rich aromatic ring.
Troubleshooting:
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor dibromination.
Controlled Addition: Add the brominating agent slowly and in a controlled manner to maintain a low concentration in the reaction mixture, which can help minimize over-bromination.
Issue 2: Presence of Persistent Impurities
Even after initial purification attempts, certain impurities may persist. Understanding their origin is key to their removal.
Common Impurities and Their Identification
Impurity
Formation Mechanism
Identification Notes
1-(4-methoxy-3-nitrophenyl)ethanone
Unreacted starting material.
Lower Rf on TLC compared to the product.
2,2-dibromo-1-(4-methoxy-3-nitrophenyl)ethanone
Over-bromination of the starting material.
Higher Rf on TLC compared to the monobrominated product.
Ring-brominated isomers
Electrophilic aromatic substitution. The methoxy group is an activating group, directing bromination to the ortho and para positions.
May have similar polarity to the desired product, making separation by chromatography challenging.
Purification Protocols
Column Chromatography:
Principle: This is the most effective method for separating compounds with different polarities.
Protocol:
Stationary Phase: Silica gel is typically used.
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis.
Elution: The less polar dibrominated byproduct will elute first, followed by the desired product, and finally the more polar starting material.
Recrystallization:
Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
Protocol:
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water can be effective.
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. The impurities will ideally remain in the mother liquor.
Visualizing the Synthesis and Impurity Formation
The following diagram illustrates the primary synthetic pathway and the points at which common impurities can arise.
Caption: Synthesis pathway and common impurity formation.
Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing and resolving common issues during the synthesis.
Caption: Step-by-step troubleshooting guide.
III. References
PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]
Google Patents. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone. Available from:
Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Available from:
Molecules. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]
PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. Available from: [Link]
Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Available from: [Link]
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Available from: [Link]
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]
Masaryk University. Synthesis of 3-nitroacetophenone. Available from: [Link]
Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. Available from: [Link]
YouTube. Bromination of Ketones. Available from: [Link]
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
Organic Syntheses. Acetophenone, ω-methoxy-. Available from: [Link]
Fiveable. α-bromoketone Definition. Available from: [Link]
ResearchGate. The bromination of some derivatives of resorcinol. Available from: [Link]
Google Patents. CN102079711A - Preparation method of m-nitroacetophenone. Available from:
PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Available from: [Link]
Optimizing reaction conditions for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. It addresses common exper...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. It addresses common experimental challenges through a troubleshooting-focused FAQ, offers optimized protocols, and explains the fundamental chemical principles governing the reaction.
Reaction Overview and Mechanism
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is achieved via the electrophilic α-bromination of the parent ketone, 1-(4-methoxy-3-nitrophenyl)ethanone. This reaction is typically performed under acidic conditions, which are essential for catalyzing the formation of an enol intermediate.[1][2] The enol, acting as a nucleophile, then attacks molecular bromine to yield the desired α-bromo ketone.
The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration.[3] This indicates that the rate-determining step is the formation of the enol from the ketone.[2][3]
Visualizing the Reaction Mechanism
The following diagram illustrates the acid-catalyzed pathway for α-bromination.
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered only my starting material. What went wrong?
Answer: This is a common issue often related to catalyst efficiency or reaction conditions.
Potential Causes & Solutions:
Insufficient Acid Catalyst: The acid catalyst is crucial for enol formation.[1] Without it, the reaction is exceedingly slow.
Solution: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, HBr) is present. For a lab-scale reaction, this could be a few drops of concentrated acid. A procedure using concentrated sulfuric acid in chloroform has proven effective for similar substrates.[4]
Low Temperature: While temperature control is important to prevent side reactions, excessively low temperatures can slow the rate-determining enolization step to a crawl.
Solution: If you are running the reaction at 0°C or below, try allowing the mixture to slowly warm to room temperature after the bromine addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Inefficient Mixing: If the reagents are not adequately mixed, localized concentrations can lead to incomplete reaction.
Solution: Ensure vigorous and constant stirring throughout the reaction, especially during the addition of bromine.
Question 2: My final product is a mixture of compounds, and purification is difficult. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products typically points to issues with selectivity, most often over-bromination or undesired aromatic substitution.
Potential Causes & Solutions:
Di-bromination: The most common side product is the di-brominated ketone, 2,2-Dibromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Causality: The mono-brominated product can enolize and react with a second equivalent of bromine.
Solution 1: Control Stoichiometry: Use a slight excess of the starting ketone relative to the brominating agent (e.g., 1.0 equivalent of ketone to 0.95 equivalents of Br₂). This ensures the bromine is consumed before significant di-bromination can occur.[5]
Solution 2: Slow Bromine Addition: Add the bromine solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C). This keeps the instantaneous concentration of bromine low, favoring mono-bromination.[5]
Aromatic Ring Bromination: The methoxy group on the aromatic ring is an electron-donating group, which can activate the ring towards electrophilic substitution.[6]
Causality: Although the nitro group is strongly deactivating, there is a possibility of bromination on the aromatic ring, especially if harsh conditions are used.
Solution: Employ milder reaction conditions. Use a non-polar solvent like chloroform or a moderately polar one like methanol instead of highly acidic solvents like glacial acetic acid, which can promote ring substitution. Keeping the temperature low also disfavors this side reaction.
Product Decomposition: The hydrogen bromide (HBr) generated during the reaction can sometimes lead to product degradation.[7]
Solution: A phase-vanishing protocol, where an aqueous phase is used to trap the HBr as it forms, can prevent product decomposition, although this adds complexity to the setup.[7] For most applications, prompt work-up after the reaction is complete is sufficient.
Question 3: The reaction worked, but I'm struggling to purify the product. What is the best method?
Answer: The product is a solid at room temperature, making recrystallization the most effective purification method.
Purification Strategy:
Work-up: After the reaction is complete (as determined by TLC), quench the reaction by pouring it into cold water. If an acid catalyst was used, neutralize it carefully by washing the organic layer with a saturated sodium bicarbonate solution.[4] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent.
Recrystallization:
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point for this type of compound.
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography using silica gel is a viable alternative.[4] A solvent system of ethyl acetate and hexane is a good starting point for elution.
Optimization Parameters Summary
Parameter
Options
Recommended Choice
Rationale & Key Considerations
Brominating Agent
Br₂, NBS
Br₂
Cost-effective and widely used. NBS is a milder alternative but may require initiation.[1]
Solvent
Chloroform, Methanol, Dioxane, Acetic Acid
Chloroform or Methanol
Chloroform is inert.[4] Methanol is also effective, but ensure anhydrous conditions to avoid potential ketal formation.[5] Acetic acid can be too harsh.
Catalyst
H₂SO₄, HBr, HCl
H₂SO₄ (catalytic)
A few drops of concentrated sulfuric acid are sufficient to promote enolization without being overly corrosive.[4]
Temperature
0°C to Room Temperature
0-5°C during addition, then RT
Low temperature during bromine addition minimizes side reactions. Allowing the reaction to warm to room temperature ensures completion.[5]
Work-up
Water quench, NaHCO₃ wash
Mandatory
Neutralizes the acid catalyst and removes HBr, preventing product degradation and simplifying purification.[4]
Recommended Experimental Protocol
This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.
Materials:
1-(4-methoxy-3-nitrophenyl)ethanone
Molecular Bromine (Br₂)
Chloroform (CHCl₃), anhydrous
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ethanol (for recrystallization)
Procedure:
Dissolve 1.0 equivalent of 1-(4-methoxy-3-nitrophenyl)ethanone in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
Cool the flask in an ice bath to 0-5°C.
Carefully add 1-2 drops of concentrated sulfuric acid to the stirred solution.
Prepare a solution of 0.95-0.98 equivalents of molecular bromine in a small amount of chloroform. Place this solution in the addition funnel.
Add the bromine solution dropwise to the ketone solution over 20-30 minutes, maintaining the internal temperature below 10°C. The characteristic red-brown color of bromine should dissipate as it reacts.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
Pour the reaction mixture into a separatory funnel containing cold water.
Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the chloroform under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from ethanol.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
Moucheron, C., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(9), 2603. Retrieved from [Link]
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
Li, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. Retrieved from [Link]
Chattopadhyay, S. K., et al. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 37B(5), 449-451. Retrieved from [Link]
McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Cengage Learning. (Content derived from search result, specific URL not available for direct linking to chapter).
Troubleshooting low yield in the preparation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Welcome to the technical support center for the preparation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the preparation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind the synthesis to empower you to achieve higher yields and purity in your experiments.
Introduction to the Synthesis
The α-bromination of acetophenones is a fundamental transformation in organic synthesis. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine on the resulting enol. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring of the starting material, 4-methoxy-3-nitroacetophenone, presents a unique set of challenges that require careful control of reaction conditions to achieve the desired product selectively and in high yield.
This guide will focus on troubleshooting common issues encountered during this synthesis, providing a framework for logical problem-solving based on a mechanistic understanding of the reaction.
Troubleshooting Guide: Low Yield and Impurities
Low yield in the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a frequent issue that can often be traced back to several key experimental parameters. This section provides a question-and-answer-based approach to systematically troubleshoot and resolve these problems.
Q1: My reaction did not go to completion, and I have a significant amount of unreacted 4-methoxy-3-nitroacetophenone. What could be the cause?
A1: Incomplete conversion is a common problem that can stem from several factors related to the reaction kinetics and reagent stoichiometry.
Insufficient Reaction Time or Temperature: The α-bromination of ketones is not always instantaneous. The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the enol intermediate, potentially slowing down the reaction.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration. A modest increase in temperature may also be beneficial; however, be cautious as higher temperatures can promote side reactions.[1]
Inadequate Acid Catalysis: The formation of the enol intermediate is acid-catalyzed. Insufficient acid will result in a slow rate of enolization and, consequently, a sluggish bromination.
Solution: Ensure that the appropriate amount of acid catalyst (e.g., glacial acetic acid, a few drops of HBr) is used. The acid should be fresh and anhydrous, as water can interfere with the reaction.
Under-stoichiometry of the Brominating Agent: An insufficient amount of the brominating agent (e.g., Br₂, NBS, CuBr₂) will naturally lead to incomplete conversion.
Solution: Carefully check the molar equivalents of your brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often recommended to drive the reaction to completion, but a large excess should be avoided to minimize the formation of di-brominated byproducts.[1]
Q2: My final product is contaminated with a significant amount of a di-brominated byproduct. How can I prevent this?
A2: The formation of 2,2-dibromo-1-(4-methoxy-3-nitrophenyl)ethanone is a common side reaction when the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long after the initial mono-bromination is complete.
Excess Brominating Agent: Using a large excess of the brominating agent is the most common cause of di-bromination.
Solution: Use a carefully measured amount of the brominating agent, typically no more than 1.1 equivalents. The slow, dropwise addition of the brominating agent to the reaction mixture can also help to maintain a low instantaneous concentration, thus favoring mono-bromination.
Prolonged Reaction Time at High Temperature: Even with the correct stoichiometry, extended reaction times at elevated temperatures can lead to the formation of the di-bromo product.
Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed and the mono-bromo product is the major spot, proceed with the work-up. Over-refluxing should be avoided.
Q3: I've observed the formation of an unexpected byproduct that seems to be a result of bromination on the aromatic ring. Why is this happening and how can I avoid it?
A3: While the primary reaction is the α-bromination of the ketone, electrophilic aromatic substitution (bromination of the benzene ring) can occur as a competing side reaction. The outcome is dependent on the electronic nature of the aromatic ring.[2]
Influence of Substituents: Your starting material, 4-methoxy-3-nitroacetophenone, has a strongly activating methoxy group and a strongly deactivating nitro group. The methoxy group directs electrophilic attack to the ortho and para positions. Since the para position is blocked, the ortho position (C-5) is the most likely site for ring bromination.
Solution: The choice of brominating agent and reaction conditions can influence the selectivity.
Using Copper(II) Bromide: CuBr₂ is often a milder and more selective reagent for α-bromination compared to liquid bromine, and it is less likely to cause ring bromination. A recommended protocol involves refluxing the starting material with CuBr₂ in a solvent like ethyl acetate.[3][4]
Avoiding Strong Lewis Acids: Using strong Lewis acids like FeBr₃ as catalysts will strongly favor aromatic bromination and should be avoided.[5]
Solvent Choice: Conducting the reaction in a less polar solvent can sometimes disfavor ring bromination.
Q4: My yield is low after the work-up and purification steps. Where might I be losing my product?
A4: Product loss during work-up and purification is a frequent contributor to low overall yield. 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, like many α-bromoketones, can be sensitive to certain conditions.
Hydrolysis during Aqueous Work-up: α-bromoketones can be susceptible to hydrolysis, especially if exposed to basic conditions for extended periods.
Solution: Perform the aqueous work-up promptly and use a mild base like sodium bicarbonate to neutralize any excess acid.[6] Avoid using strong bases like sodium hydroxide if possible. Ensure the extraction is performed efficiently to minimize contact time with the aqueous layer.
Decomposition on Silica Gel: Some α-bromoketones can be unstable on silica gel during column chromatography, leading to decomposition and streaking.
Solution: If column chromatography is necessary, consider deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent. However, recrystallization is often the preferred method for purifying α-bromoketones.
Improper Recrystallization: Choosing the wrong solvent or using an excessive amount can lead to significant product loss.
Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For compounds of this type, ethanol, methanol, or a mixed solvent system like toluene/hexane are often good choices.[7] Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-methoxy-3-nitroacetophenone in ethyl acetate.
Addition of Brominating Agent: Add 1.5 equivalents of Copper(II) Bromide to the solution.
Reaction: Heat the mixture to reflux and maintain reflux for 3-4 hours. Monitor the reaction progress by TLC.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Filter the mixture to remove the copper salts.
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Data and Characterization
Starting Material: 4-methoxy-3-nitroacetophenone
Property
Value
Molecular Formula
C₉H₉NO₄
Molecular Weight
195.17 g/mol
Appearance
Solid
CAS Number
6277-38-9
¹H NMR, ¹³C NMR, and IR spectra are available for reference on public databases such as PubChem.[8]
Predicted ¹H NMR (CDCl₃): The characteristic singlet for the α-bromomethyl protons (-CH₂Br) is expected to appear around δ 4.4-4.6 ppm. The aromatic protons and the methoxy protons will also be present. For comparison, the -CH₂Br signal in 2-Bromo-1-(4-methoxyphenyl)ethanone appears at δ 4.5 ppm.[3]
Visualizing the Workflow
To aid in understanding the experimental and troubleshooting process, the following diagrams are provided.
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 40(12), 1253-1255. Available at: [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]
Reddit. (2020). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Available at: [Link]
Li, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. Available at: [Link]
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
National Center for Biotechnology Information. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]
National Science Foundation Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). α-Bromination of acetophenone derivative(s) containing moderate activating/deactivating or high deactivating groups. Retrieved from [Link]
ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
Challenges in the scale-up synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the scale-up synthesis of this important chemical intermediate.
Introduction
The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a two-step process commencing with the nitration of 4-methoxyacetophenone, followed by the α-bromination of the resulting 4'-methoxy-3'-nitroacetophenone. While the chemistry is straightforward in principle, significant challenges can arise during scale-up, including regioselectivity control, management of hazardous reagents and byproducts, ensuring product stability, and achieving high purity. This guide provides practical, field-tested insights to address these issues effectively.
Process Overview
A visual representation of the synthetic workflow is provided below.
Caption: Overall synthetic workflow for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield and/or Formation of Isomeric Impurities in Nitration Step
Question: My nitration of 4-methoxyacetophenone results in a low yield of the desired 3-nitro isomer, and I am observing the formation of other nitrated species. What is causing this and how can I improve the regioselectivity?
Answer:
The nitration of 4-methoxyacetophenone is a classic electrophilic aromatic substitution. The methoxy group is a strong activating and ortho-, para- directing group, while the acetyl group is a deactivating and meta- directing group. The directing effects of the methoxy group are dominant, leading to substitution primarily at the positions ortho to it. Since the para position is blocked, nitration occurs at one of the two ortho positions. The desired product is the 3-nitro isomer.
Probable Causes & Solutions:
Probable Cause
Recommended Solution
Scientific Rationale
Incorrect Nitrating Agent Concentration
Use a well-defined nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. A common ratio is a 1:1 or 2:1 mixture of H₂SO₄ to HNO₃.
Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An improper ratio can lead to insufficient generation of the nitronium ion or side reactions.
Reaction Temperature Too High
Maintain a low reaction temperature, typically between -5 °C and 5 °C, during the addition of the nitrating agent.[1]
Nitration reactions are highly exothermic. Elevated temperatures can lead to the formation of undesired dinitro byproducts and increase the rate of side reactions.
Inefficient Mixing
Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent.
Poor mixing can lead to localized "hot spots" and high concentrations of the nitrating agent, promoting side reactions and reducing the overall yield.
Formation of 2-nitro isomer
While the 3-nitro isomer is the major product, some formation of the 2-nitro isomer can occur due to the directing effect of the methoxy group.[2]
The methoxy group directs to both ortho positions. The acetyl group provides some steric hindrance to the 2-position, favoring nitration at the 3-position. Careful control of reaction conditions can maximize the yield of the desired isomer.
Issue 2: Incomplete Bromination or Formation of Dibrominated Byproduct
Question: During the α-bromination of 4'-methoxy-3'-nitroacetophenone, the reaction is either sluggish and incomplete, or I am observing a significant amount of the dibrominated product. How can I control this?
Answer:
The α-bromination of ketones proceeds via an enol or enolate intermediate. The reaction is autocatalytic as it produces hydrogen bromide (HBr), which catalyzes the enolization. However, controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination.
Probable Causes & Solutions:
Probable Cause
Recommended Solution
Scientific Rationale
Slow Enolization
The reaction can be catalyzed by the addition of a small amount of acid, such as HBr or acetic acid.
The rate-determining step is often the enolization of the ketone. Acid catalysis increases the rate of enolization, thereby accelerating the bromination.
Over-bromination (Dibromination)
Add the brominating agent (e.g., liquid bromine) slowly and in a controlled manner, ensuring the temperature is maintained. Use of precisely one equivalent of bromine is critical.
The product, an α-bromo ketone, is more reactive towards enolization than the starting ketone, making it susceptible to a second bromination. Slow addition and temperature control help to consume the starting material before significant dibromination occurs.
Choice of Solvent
Common solvents for bromination include methanol, acetic acid, or diethyl ether.[3] The choice of solvent can influence the reaction rate and selectivity.
The solvent can affect the rate of enolization and the solubility of the reactants and products. For example, methanol can react with HBr to form methyl bromide.
Inadequate Quenching
After the reaction is complete, quench any remaining bromine by adding a reducing agent such as a solution of sodium bisulfite or sodium thiosulfate.
This prevents further bromination during work-up and isolation of the product.
Issue 3: Product Decomposition and Discoloration
Question: My isolated 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is unstable, turning yellow or brown over time, and has a sharp, acrid smell. What is happening and how can I prevent it?
Answer:
α-Bromo ketones, particularly those with activating groups on the aromatic ring, can be thermally unstable. The observed discoloration and odor are signs of decomposition.
Probable Causes & Solutions:
Probable Cause
Recommended Solution
Scientific Rationale
Thermal Decomposition
Avoid excessive heat during work-up and purification. Recrystallize from a suitable solvent at the lowest effective temperature.
The primary decomposition pathway is often dehydrobromination, which is an elimination reaction that forms an α,β-unsaturated ketone and HBr gas.
Hydrolysis
Ensure all solvents and equipment are dry. Store the final product in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
The product can react with water to form an α-hydroxy ketone and HBr.
Exposure to Light
Protect the product from light during storage.
Light can promote radical decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis on a large scale?
A1: While reagents like N-bromosuccinimide (NBS) are effective on a lab scale, for large-scale synthesis, elemental bromine (Br₂) is often the most cost-effective choice. However, it is highly corrosive and toxic, requiring specialized handling procedures and equipment. Alternative brominating agents like cupric bromide (CuBr₂) can also be used and may offer milder reaction conditions.[3][4]
Q2: How should I handle the HBr gas that is evolved during the bromination reaction?
A2: Hydrogen bromide (HBr) is a corrosive and toxic gas that is a byproduct of the bromination reaction. On a large scale, the reaction vessel must be equipped with a gas scrubber system to neutralize the HBr. A common and effective method is to bubble the off-gas through a solution of a base, such as sodium hydroxide.
Q3: What are the recommended materials of construction for the reactor and associated equipment?
A3: Due to the highly corrosive nature of bromine and hydrogen bromide, careful selection of materials is critical. Glass-lined steel reactors are often preferred for their chemical resistance. For piping and fittings, materials such as PTFE, PFA, and certain Hastelloy alloys are suitable. It is essential to consult a materials compatibility chart for specific applications.
Q4: What is a good solvent for recrystallization of the final product?
A4: A common solvent for the recrystallization of α-bromo ketones is methanol or ethanol. The crude product is dissolved in the hot solvent and allowed to cool slowly to form crystals. The choice of solvent may need to be optimized to maximize yield and purity.
Q5: Is 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone a lachrymator?
A5: Yes, many α-bromo ketones are lachrymators, meaning they are potent eye irritants that can cause tearing. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxy-3'-nitroacetophenone
This protocol is adapted from general nitration procedures for acetophenones.
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 2-3 equivalents based on the starting material).
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
Addition of Starting Material: Slowly add 4-methoxyacetophenone (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
Nitration: Add the cooled nitrating mixture dropwise to the solution of 4-methoxyacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.
Drying and Purification: Dry the crude product. It can be further purified by recrystallization from ethanol.
Expected Yield: 70-85%
Melting Point: 97-100 °C
Protocol 2: Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
This protocol is based on general procedures for the α-bromination of ketones.
Dissolution: Dissolve 4'-methoxy-3'-nitroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.
Cooling: Cool the solution to 0-5 °C in an ice bath.
Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture dropwise. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the reaction is proceeding.
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
Work-up: Cool the reaction mixture and slowly pour it into cold water. If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the color disappears.
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.
Drying and Purification: Dry the crude product. Purify by recrystallization from a suitable solvent like methanol or ethanol.
Expected Yield: 65-80%
Melting Point: 94-96 °C
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
4-Methoxyacetophenone
C₉H₁₀O₂
150.17
38-40
4'-Methoxy-3'-nitroacetophenone
C₉H₉NO₄
195.17
97-100
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
C₉H₈BrNO₄
274.07
94-96
Visualizing Reaction Mechanisms
Nitration of 4-Methoxyacetophenone
Caption: Mechanism of nitration of 4-methoxyacetophenone.
Acid-Catalyzed α-Bromination of a Ketone
Caption: General mechanism for the acid-catalyzed α-bromination of a ketone.
Cowper, R. M., & Stevens, T. S. (1941). Phenacyl bromide. Organic Syntheses, 21, 95. [Link]
WO2012092338A2 - Removal of bromine from gaseous hydrogen bromide.
Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... Homework.Study.com. [Link]
CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
Zhao, R., et al. (2007). A new efficient synthesis of N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197), a novel IMPDH inhibitor. ARKIVOC, 2007(xii), 36-42. [Link]
CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Education. [Link]
Nitration of the aromatic ring of 4-methoxyacetophenone yields only one p... Filo. [Link]
(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
Technical Support Center: Degradation Pathways for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and und...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and understand the degradation pathways of this versatile chemical intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone?
A1: The stability of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, an α-bromo ketone, is influenced by several factors. The primary degradation pathways are initiated by:
Nucleophilic Attack: The presence of nucleophiles, including water (hydrolysis), alcohols, and amines, can lead to the displacement of the bromide ion.
Base-Mediated Elimination: Basic conditions can promote the elimination of hydrogen bromide (HBr), a process known as dehydrobromination, to form an α,β-unsaturated ketone.[1][2]
Light Exposure (Photodegradation): Aromatic nitro compounds can be susceptible to degradation upon exposure to light.[3][4]
Elevated Temperatures: Thermal stress can accelerate decomposition reactions.
Q2: My stored 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has developed a yellow or brownish tint. What does this indicate?
A2: A change in color from its typical off-white or light yellow appearance often suggests the formation of degradation products. This can be due to the liberation of bromine through various decomposition pathways, leading to colored impurities. It is crucial to assess the purity of the material before use if any significant color change is observed.
Q3: Can I use a solvent like methanol or ethanol for dissolving this compound for long-term storage?
A3: It is not recommended to store 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone in nucleophilic solvents like methanol or ethanol for extended periods. These solvents can participate in solvolysis, where the solvent molecule acts as a nucleophile and displaces the bromide, leading to the formation of a methoxy or ethoxy ketone byproduct, respectively. For storage, a non-nucleophilic, aprotic solvent is preferable if a solution is required, and storage should be at low temperatures.
Q4: How can I monitor the degradation of this compound during my reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction and checking for the appearance of degradation products. By comparing the TLC profile of your reaction mixture over time with a standard of the starting material, you can identify the formation of new, more polar or non-polar spots that may correspond to degradation products. Techniques like ¹H NMR, LC-MS, and GC-MS can provide more detailed structural information about any impurities that form.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Issue
Possible Cause(s)
Recommended Solution(s)
Low yield in a reaction where the compound is a reactant.
- Degradation of the starting material: The compound may have degraded during storage or upon exposure to incompatible reaction conditions. - Side reactions: The reaction conditions may be promoting degradation pathways such as hydrolysis or elimination.
- Verify the purity of the starting material: Use analytical techniques like NMR or melting point to confirm the integrity of your compound before starting the reaction. - Control reaction conditions: Ensure your reaction is run under anhydrous conditions if water-sensitive reagents are used. Maintain the recommended reaction temperature. Use a non-nucleophilic solvent if possible.
Formation of an unexpected, more polar byproduct.
- Hydrolysis: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding α-hydroxy ketone, 1-(4-methoxy-3-nitrophenyl)-2-hydroxyethanone.
- Use anhydrous solvents and reagents: Dry your solvents using appropriate methods and handle hygroscopic reagents in a glove box or under an inert atmosphere.
Appearance of a non-polar, UV-active spot on TLC.
- Dehydrobromination: The presence of a base, even a weak one, can cause the elimination of HBr to form 1-(4-methoxy-3-nitrophenyl)ethenone.
- Maintain a neutral or acidic pH: If compatible with your reaction, ensure the reaction medium is not basic. If a base is required, consider using a non-nucleophilic, sterically hindered base and add it at low temperatures.
Reaction mixture turns dark brown or black.
- Extensive decomposition: This can be caused by a combination of factors, including high temperatures, strong bases, or prolonged reaction times, leading to polymerization or the formation of complex degradation products.
- Optimize reaction conditions: Lower the reaction temperature, reduce the reaction time, and consider using a milder base or a different solvent system.
Key Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust experimental protocols.
Hydrolysis
In the presence of water, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone can undergo hydrolysis to form 1-(4-methoxy-3-nitrophenyl)-2-hydroxyethanone and hydrobromic acid. This reaction is a nucleophilic substitution where water acts as the nucleophile.
Caption: Hydrolysis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Dehydrobromination
Under basic conditions, the compound can undergo an E2 elimination reaction to yield an α,β-unsaturated ketone.[1][2] The base abstracts a proton from the carbon adjacent to the carbonyl group, followed by the elimination of the bromide ion.
Caption: Dehydrobromination of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
Photodegradation
The nitroaromatic functionality makes the molecule susceptible to photodegradation.[3][4] While the exact pathway for this specific molecule is not extensively documented in readily available literature, related nitrophenol compounds are known to undergo complex degradation pathways upon exposure to UV light, potentially involving ring opening and oxidation.[5]
Caption: Potential Photodegradation Pathway.
Experimental Protocols
Protocol for Purity Assessment by ¹H NMR
Objective: To determine the purity of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and identify potential degradation products.
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
NMR tubes
NMR spectrometer
Procedure:
Accurately weigh 5-10 mg of the 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone sample.
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum.
Data Analysis:
The singlet corresponding to the two protons of the -CH₂Br group should be clearly visible.
Integrate the peaks and compare the ratios to the expected structure.
Look for the appearance of new signals that may indicate the presence of impurities. For example, a new singlet in the region of the -CH₂- group could suggest a substitution product.
Protocol for Monitoring Reaction by Thin Layer Chromatography (TLC)
Objective: To monitor the consumption of the starting material and the formation of products and byproducts during a reaction.
Materials:
TLC plates (e.g., silica gel 60 F₂₅₄)
Developing chamber
Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized to achieve an Rf of 0.3-0.4 for the starting material)
UV lamp (254 nm)
Capillary tubes for spotting
Procedure:
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.
Using a capillary tube, spot a dilute solution of your starting material (as a reference) and the reaction mixture on the baseline of the TLC plate.
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
Remove the plate, mark the solvent front, and allow it to dry.
Visualize the spots under a UV lamp.
Data Analysis:
Compare the spot of the reaction mixture with the reference spot of the starting material. A diminishing intensity of the starting material spot indicates its consumption.
The appearance of new spots indicates the formation of products or byproducts. Note their Rf values.
References
22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved from [Link]
Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Retrieved from [Link]
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. Retrieved from [Link]
Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. Retrieved from [Link]
A Comparative Guide to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and Other Alkylating Agents in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthet...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a versatile α-haloketone, with other commonly employed alkylating agents. By examining their reactivity, selectivity, and practical applications through supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Alkylating Agents in Modern Synthesis
Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). These electrophilic compounds introduce alkyl groups onto nucleophilic substrates and are broadly classified based on their chemical structure and reactivity. Common classes include α-haloketones, alkyl halides, and alkyl sulfates. The choice of an alkylating agent is dictated by a multitude of factors, including the nature of the nucleophile, desired regioselectivity, reaction conditions, and scalability.
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: A Profile
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone belongs to the class of α-haloketones, which are characterized by a halogen atom positioned alpha to a carbonyl group. This arrangement significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
Molecular Structure and Reactivity:
The reactivity of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is intricately influenced by the electronic effects of its substituents on the phenyl ring. The methoxy group (-OCH₃) at the para position is an electron-donating group, which can activate the aromatic ring. Conversely, the nitro group (-NO₂) at the meta position is a strong electron-withdrawing group. This substitution pattern modulates the reactivity of the α-carbon, influencing reaction rates and selectivity. The electron-withdrawing nitro group, in particular, enhances the electrophilic character of the carbonyl carbon and, through inductive effects, the adjacent α-carbon, making it a potent alkylating agent.
Comparative Analysis with Other Alkylating Agents
To provide a comprehensive understanding of its performance, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is compared against a selection of widely used alkylating agents in the context of a cornerstone reaction in medicinal chemistry: the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis: A Case Study
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in many pharmaceutical agents. The reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
Workflow for Comparative Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
Table 1: Comparative Performance in Hantzsch Thiazole Synthesis
As the data suggests, α-haloketones, and particularly activated ones like the phenacyl bromides, are superior reagents for the Hantzsch thiazole synthesis. The presence of the electron-withdrawing nitro group in 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is expected to further accelerate the reaction compared to its analog lacking this group, leading to shorter reaction times and potentially higher yields.
α-Haloketones vs. Alkyl Halides: Chloroacetone, a simpler α-haloketone, is also effective but generally requires longer reaction times. Benzyl bromide and methyl iodide, which are standard alkyl halides, are less efficient for this specific transformation. Benzyl bromide can lead to N-alkylation of the thiourea, while methyl iodide typically results in S-alkylation, both of which can lead to different product distributions and lower yields of the desired thiazole.
Broader Applications and Selectivity
Beyond thiazole synthesis, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a valuable reagent for the synthesis of other heterocyclic systems and for the alkylation of various nucleophiles.
Synthesis of Quinoxalines:
Quinoxalines, another important class of N-heterocycles with diverse biological activities, can be synthesized by the condensation of an o-phenylenediamine with an α-haloketone. The enhanced electrophilicity of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone makes it an excellent candidate for this transformation, often leading to high yields under mild conditions.[3]
Mechanism of Quinoxaline Synthesis
Caption: Simplified mechanism for quinoxaline synthesis.
N-Alkylation of Heterocycles:
In the alkylation of N-heterocycles like imidazoles and pyridines, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone serves as a potent alkylating agent. The reaction proceeds via an SN2 mechanism. Kinetic studies on related phenacyl bromides have shown that electron-withdrawing groups on the phenyl ring increase the rate of reaction.[4] This suggests that the nitro group in the target molecule will accelerate N-alkylation reactions.
O-Alkylation of Phenols:
While effective, the O-alkylation of phenols with 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone may face competition from C-alkylation, especially with activated phenols. In comparison, simpler alkylating agents like benzyl bromide often provide better selectivity for O-alkylation under carefully controlled conditions.
Experimental Protocols
Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (Adapted Protocol)
This protocol is adapted from the synthesis of analogous compounds. Researchers should optimize conditions for the specific substrate.
Nitration of 4-methoxyacetophenone: To a solution of 4-methoxyacetophenone (1.0 eq) in acetic anhydride at 0°C, slowly add a mixture of fuming nitric acid and acetic acid. Maintain the temperature below 5°C. After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 1-(4-methoxy-3-nitrophenyl)ethanone.
Bromination: Dissolve the 1-(4-methoxy-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid. Add bromine (1.0-1.1 eq) dropwise at room temperature. The reaction can be initiated by light or a radical initiator. Stir the mixture until the color of bromine disappears.
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.
General Procedure for Hantzsch Thiazole Synthesis:
To a solution of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole.
Conclusion
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone stands out as a highly reactive and versatile alkylating agent, particularly valuable in the synthesis of nitrogen-containing heterocycles. Its enhanced electrophilicity, attributed to the α-carbonyl group and the electron-withdrawing nitro substituent, often translates to faster reaction rates and higher yields compared to simpler alkyl halides and even other α-haloketones.
While it demonstrates broad utility, the choice of an alkylating agent remains context-dependent. For transformations requiring high selectivity, such as O-alkylation of sensitive phenols, less reactive agents like benzyl bromide might be preferred. Ultimately, a thorough understanding of the reactivity profiles of different alkylating agents, supported by empirical data, is paramount for the rational design and successful execution of synthetic strategies in drug discovery and development.
National Center for Biotechnology Information. PubChem Compound Summary for CID 4965, 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
Wan, J. P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(6), 766-788. [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Szwajca, A., Łęska, B., & Szafran, M. (2004). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. Journal of Molecular Structure, 704(1-3), 241-248. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(8), 1779-1834. [Link]
Oudah, K. H. (2020). How can make alkylation of thiol group in thiourea, I need procedure for it please? ResearchGate. [Link]
Freitas, M. S., Nelson, D. L., Sousa, J. V. G., Wentz, A. P., Tada, D. B., Queiroz, R. C., ... & Barbosa, S. L. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society, 32(3), 633-643. [Link]
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
Gali-Muhtasib, H. U., Kuester, D., & Wieprecht, M. (2004). Quinoxaline 1,4-dioxides: a new class of antitumour agents. Current medicinal chemistry, 11(13), 1697-1711. [Link]
Ali, M. M., Ismail, M. M. F., & Mohamed, M. S. (2018). Design, synthesis and biological evaluation of new quinoxaline derivatives as anticancer agents and apoptotic inducers. Medicinal Chemistry Research, 27(5), 1433-1447. [Link]
Hickey, S. M., Ashton, T. D., & Pfeffer, F. M. (2018). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. Molecules, 23(10), 2552. [Link]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone via HPLC
In the landscape of pharmaceutical development, the meticulous validation of starting materials and intermediates is a cornerstone of robust and reproducible drug synthesis. The purity of these initial building blocks di...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the meticulous validation of starting materials and intermediates is a cornerstone of robust and reproducible drug synthesis. The purity of these initial building blocks directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to validating the purity of a key intermediate, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and present a framework for interpreting the resulting data, all grounded in established scientific principles.
The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone serves as a crucial precursor in the synthesis of various pharmaceutical agents. Impurities introduced at this stage, whether from unreacted starting materials, by-products, or degradation products, can carry through the synthetic pathway, leading to a compromised final product. Therefore, a highly sensitive and specific analytical method is not just a regulatory expectation but a scientific necessity to ensure the integrity of the synthetic process. High-Performance Liquid Chromatography (HPLC) is widely recognized as a precise and versatile method for this purpose, offering excellent separation of complex mixtures.[1][2]
Synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
A common synthetic route to α-bromoketones involves the bromination of the corresponding ketone. For instance, 4-methoxyacetophenone can be reacted with cupric bromide in a suitable solvent like ethyl acetate and refluxed to yield the desired 2-bromo-1-(4-methoxyphenyl)ethanone.[3][4] A similar principle applies to the synthesis of the title compound, starting from 1-(4-methoxy-3-nitrophenyl)ethanone. Potential impurities could include the unreacted starting material, over-brominated products, or other side-reaction products.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preferred method for analyzing pharmaceutical intermediates due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][2][5] A well-developed HPLC method can effectively separate the main compound from its structurally similar impurities, allowing for accurate quantification.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to provide a robust and reliable system for the purity analysis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone. The choices of column, mobile phase, and detection wavelength are critical for achieving optimal separation and sensitivity.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Data acquisition and processing software.
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[6][7]
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A gradient elution is often necessary to separate compounds with a range of polarities. Formic acid helps to improve peak shape and ionization if coupled with a mass spectrometer.
This gradient profile allows for the elution of more polar impurities early in the run, followed by the main analyte, and finally, any less polar impurities. The re-equilibration step ensures reproducibility between injections.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength
254 nm
A common wavelength for the detection of aromatic compounds. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume
10 µL
A typical injection volume to avoid column overloading while ensuring adequate signal.
Sample Preparation
Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile.
Acetonitrile is a good solvent for this compound and is compatible with the mobile phase.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process, from sample preparation to data analysis and final purity assessment.
Caption: A flowchart of the HPLC purity validation process.
Data Interpretation and Purity Calculation
The purity of the synthesized 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is typically determined using the area percent method. This assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For a more accurate quantification, especially if impurity standards are available, a calibration curve can be generated.
Hypothetical Experimental Data:
Peak No.
Retention Time (min)
Peak Area
Area %
Identification
1
4.2
15,000
0.5
Impurity 1 (e.g., Starting Material)
2
8.5
2,955,000
98.5
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
3
12.1
30,000
1.0
Impurity 2 (e.g., Di-bromo product)
Based on this data, the purity of the synthesized compound is calculated to be 98.5%.
Comparative Analysis: HPLC vs. Other Purity Validation Techniques
While HPLC is a powerful tool, it is essential to understand its advantages and limitations in comparison to other analytical methods.[2][8]
Technique
Principle
Advantages
Disadvantages
HPLC
Differential partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, high sensitivity, quantitative, applicable to non-volatile compounds.[1]
Requires more expensive instrumentation and skilled operators.
Thin-Layer Chromatography (TLC)
Differential partitioning on a thin layer of adsorbent material.
Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[9]
Lower resolution and sensitivity compared to HPLC, not easily quantifiable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[2]
Not suitable for non-volatile or thermally labile compounds like the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Provides detailed structural information, can be used for quantitative analysis (qNMR) with an internal standard.[10]
Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals.
Infrared (IR) Spectroscopy
Absorption of infrared radiation by molecular vibrations.
Provides information about functional groups present.
Not suitable for quantitative analysis of impurities.
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate purity validation method.
A Comparative Guide to Purity Assessment of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: The Quantitative NMR Approach
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a fundament...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a valuable building block in organic synthesis, is no exception. This guide provides an in-depth, technical comparison of analytical methods for its purity assessment, with a primary focus on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Principle of Quantitative NMR: A Foundation of Stoichiometry
Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, qNMR is a primary analytical method.[1] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This allows for the direct quantification of a substance against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[3] This unique feature positions qNMR as a powerful tool for certifying reference materials and for the precise purity assessment of novel compounds and intermediates where specific standards may not exist.[2][4]
The purity of an analyte (P_Analyte) can be determined using the following master equation when an internal standard (IS) is employed:
I : Integral value of the signal for the analyte or internal standard.
N : Number of protons giving rise to the selected signal.
MW : Molar Mass.
m : Mass.
P : Purity of the internal standard.
Experimental Protocol: qNMR Purity Assay for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
This protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final result.
Step 1: Analyte Signal Selection
The structure of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone offers several distinct proton signals suitable for quantification. The key is to select signals that are sharp, well-resolved, and free from overlap with any potential impurities or the internal standard.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons.
Methylene Protons (-CH₂Br): A sharp singlet, integrating to 2 protons.
Aromatic Protons: Three protons on the phenyl ring, which will exhibit splitting patterns.
From experience, singlets are ideal for quantification due to their simple and accurate integration. Both the methoxy and methylene signals are excellent candidates. For this guide, we will select the methoxy (-OCH₃) singlet .
Step 2: Selection of the Internal Standard (IS)
The choice of the internal standard is arguably the most critical decision in a qNMR experiment.[5] An ideal standard must meet several criteria:[6]
High purity (certified, >99.5%).
Chemically stable and non-reactive with the analyte or solvent.[7]
Possesses one or more sharp NMR signals that do not overlap with analyte signals.
Good solubility in the chosen deuterated solvent.[5]
Not excessively volatile or hygroscopic to ensure accurate weighing.[6]
Given the expected chemical shifts for our analyte, Maleic Acid is an excellent choice. It is a certified reference material, highly stable, and provides a sharp singlet for its two olefinic protons at approximately 6.3-6.5 ppm in DMSO-d₆, an area typically clear of signals from the analyte.
Step 3: Sample Preparation
Accurate weighing is mandatory for accurate results, as any error directly propagates into the final purity calculation.[7]
Weighing: Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15-20 mg of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone into a clean, dry vial.
Adding the Standard: To the same vial, add an accurately weighed quantity of Maleic Acid (approximately 8-10 mg). An analyte-to-standard signal intensity ratio near 1:1 is recommended for optimal accuracy.[7]
Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are fully dissolved. Complete dissolution is essential for homogeneity.[8]
Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.
Step 4: NMR Data Acquisition
The acquisition parameters are optimized to ensure that the signal intensity is truly quantitative. This means ensuring complete spin relaxation between pulses.
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[8][9]
Relaxation Delay (D1): This is a crucial parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). For accurate quantification, a D1 of 30 seconds is a conservative and safe starting point.
Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans.
Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[10]
Acquisition Time (AQ): A relatively long acquisition time (e.g., 4-5 seconds) is used to ensure high digital resolution.
Step 5: Data Processing and Calculation
Meticulous data processing is essential to extract accurate integral values.
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1 - 0.3 Hz to improve S/N without significantly distorting the peak shape.[9]
Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[9]
Integration: Calibrate the integral of the Maleic Acid olefinic proton singlet (N_IS = 2) to a fixed value (e.g., 2.00). Then, integrate the analyte's methoxy singlet (-OCH₃, N_Analyte = 3).
Purity Calculation: Use the master equation provided in Section 1 to calculate the weight/weight % purity of the 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone sample.
Visualization of the qNMR Workflow
The following diagram illustrates the logical flow of the qNMR purity assessment protocol.
Biological activity comparison of derivatives synthesized from different phenacyl bromides
For researchers, medicinal chemists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Phenacyl bromides, versatile α-haloketones, serve as pivotal starting materials for the sy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Phenacyl bromides, versatile α-haloketones, serve as pivotal starting materials for the synthesis of a vast array of heterocyclic compounds. The strategic modification of the phenyl ring on the initial phenacyl bromide provides a powerful tool to modulate the biological profile of the resulting derivatives. This guide offers an in-depth comparison of the biological activities—specifically antimicrobial, anticancer, and antioxidant—of derivatives synthesized from various substituted phenacyl bromides, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of Phenacyl Bromide in Medicinal Chemistry
Phenacyl bromide, with its two electrophilic centers at the α-carbon and the carbonyl carbon, is an exceptionally reactive and valuable precursor for synthesizing diverse heterocyclic systems.[1] The most common application is the Hantzsch thiazole synthesis, where phenacyl bromide is condensed with a thioamide-containing compound to forge the thiazole ring, a scaffold present in numerous FDA-approved drugs.[1][2]
The core principle explored in this guide is how substituents on the phenyl ring of the phenacyl bromide starting material influence the therapeutic potential of the final heterocyclic product. By introducing electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -NO₂, -CN), or halogens (-Cl, -Br, -F), a library of derivatives can be synthesized and screened. This structure-activity relationship (SAR) is critical for optimizing lead compounds in drug discovery. This guide will focus on some of the most widely reported derivatives, including thiazolyl-pyrazolines and other related five- and six-membered heterocyclic hybrids.[1]
General Synthesis and Evaluation Workflow
The synthesis of bioactive derivatives from phenacyl bromides typically follows a cyclocondensation reaction. A common and illustrative example is the synthesis of thiazolyl-pyrazoline hybrids. The causality behind this choice is the established and broad-spectrum bioactivity of both pyrazoline and thiazole moieties; molecular hybridization often leads to enhanced efficacy.[1]
A generalized synthetic pathway begins with the formation of a pyrazoline intermediate from a chalcone and a thiosemicarbazide. The subsequent and key step involves the nucleophilic substitution of the bromine on a substituted phenacyl bromide by the sulfur atom of the thioamide group, followed by cyclization to yield the final thiazole ring.[1]
Caption: Generalized workflow from synthesis to biological evaluation.
Comparative Analysis of Antimicrobial Activity
Derivatives of phenacyl bromides, particularly thiazoles, are well-documented for their potent antimicrobial activities.[3] The mechanism often involves the disruption of essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.[2][4] For instance, some thiazole derivatives act as inhibitors of enzymes like β-ketoacyl-acyl-carrier protein synthase III (FabH) or FtsZ, which are critical for fatty acid biosynthesis and cell division, respectively.[4][5]
The choice of the Minimum Inhibitory Concentration (MIC) assay is standard practice for quantifying antimicrobial potency. It provides a clear, quantitative measure of the lowest concentration of a compound required to inhibit the visible growth of a microorganism, allowing for direct comparison across a series of derivatives.
Analysis of Structure-Activity Relationship (SAR):
The data consistently reveals that the nature and position of the substituent on the phenacyl bromide's phenyl ring are critical determinants of antimicrobial efficacy.
Halogens: The inclusion of halogens like bromine, chlorine, and fluorine frequently enhances antimicrobial activity.[2] For instance, a bromo-substituted derivative showed the highest potency against M. tuberculosis with an MIC of 1.6 µg/mL. This is often attributed to the increased lipophilicity and electronic effects of halogens, which can improve cell membrane penetration and interaction with target enzymes.
Heterocyclic Moieties: The core heterocyclic structure built upon the phenacyl bromide is equally important. Furan- and thiophene-linked derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
Comparative Analysis of Anticancer Activity
The thiazole scaffold is a cornerstone in the design of modern anticancer agents, with approved drugs like Dasatinib validating its therapeutic potential.[6] Many thiazole derivatives synthesized from phenacyl bromides exert their antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival.[6][7] A prevalent mechanism is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][8] Overexpression of these receptors is a hallmark of several aggressive cancers, and their inhibition can halt downstream signaling cascades (like PI3K/AKT/mTOR) that promote cell proliferation and prevent apoptosis.[1][7][9]
The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability. Its selection is based on its ability to provide a quantitative measure of metabolically active cells, thus offering a reliable proxy for cytotoxicity and antiproliferative effects of test compounds.[10]
Caption: Inhibition of EGFR/HER2 pathway by thiazole derivatives.
Experimental Data Summary: Anticancer Activity (IC₅₀)
Analysis of Structure-Activity Relationship (SAR):
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) on the phenacyl bromide-derived phenyl ring often correlates with potent anticancer activity.[1][2] The derivative with a 4-CF₃ group exhibited remarkable potency with IC₅₀ values of 0.16 µM and 0.12 µM against breast cancer and melanoma cell lines, respectively.[1]
Halogens: Halogen substitution, particularly chlorine and fluorine, also contributes significantly to cytotoxic effects.[2] This is evident in the activity against HeLa and MCF-7 cell lines.
Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) tend to result in diminished anticancer activity compared to their electron-withdrawing counterparts.[1][2]
Comparative Analysis of Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds that can scavenge free radicals are therefore of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and straightforward method to evaluate the radical scavenging ability of novel compounds.[11][12] The principle relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]
Analysis of Structure-Activity Relationship (SAR):
For antioxidant activity, derivatives bearing electron-donating groups, such as methoxy (-OCH₃), have shown exceptional efficacy.[1][2] This is mechanistically logical, as these groups can more readily stabilize the molecule after donating a hydrogen atom to neutralize a free radical. The specific substitutions on the thiazole ring itself, derived from the phenacyl bromide, appear to have a nuanced impact on the overall antioxidant potential.[1]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed, step-by-step protocols for the key biological assays are provided below. These are self-validating systems when performed with appropriate controls.
Protocol 6.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Inoculum:
From an overnight agar culture, pick several colonies of the test microorganism.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15]
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16][17]
Preparation of Test Compound:
Prepare a stock solution of the phenacyl bromide derivative in a suitable solvent (e.g., DMSO).
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate, with each well containing 100 µL of broth.[18]
Inoculation and Incubation:
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[15]
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[16][17]
Determination of MIC:
After incubation, visually inspect the plate for turbidity.
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Protocol 6.2: Cytotoxicity by MTT Assay
This protocol is a standard method for assessing cell viability.[19][20]
Cell Seeding:
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10]
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
Solubilization and Measurement:
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The amount of absorbance is proportional to the number of viable cells.
Protocol 6.3: Antioxidant Capacity by DPPH Assay
This protocol outlines a common method for evaluating radical scavenging activity.[13][14]
Preparation of Solutions:
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or BHT) in methanol or DMSO.[13]
Assay Procedure:
In a 96-well plate, add a small volume (e.g., 20 µL) of each test compound dilution to triplicate wells.
Add the DPPH working solution (e.g., 180-200 µL) to each well.[13]
Prepare a blank control containing only the solvent and the DPPH solution.
Incubation and Measurement:
Incubate the plate in the dark at room temperature for 30 minutes.[11][13]
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100.[14]
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
Conclusion and Future Directions
This guide demonstrates that phenacyl bromides are invaluable starting materials for generating libraries of heterocyclic derivatives with diverse and potent biological activities. The strategic selection of substituents on the phenyl ring of the phenacyl bromide is a critical and effective method for modulating the antimicrobial, anticancer, and antioxidant properties of the final compounds.
For Antimicrobial Activity: Halogenated phenacyl bromides are excellent starting points for developing potent antibacterial and antifungal agents.
For Anticancer Activity: Phenacyl bromides bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are highly promising for synthesizing derivatives that target key cancer signaling pathways.
For Antioxidant Activity: The use of phenacyl bromides with electron-donating substituents (-OCH₃) is a rational approach for creating effective radical scavengers.
The provided protocols offer a validated framework for researchers to conduct their own comparative studies. Future work should focus on exploring a wider range of substituents, investigating more complex heterocyclic systems, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most promising derivatives. This will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
Yadav, P., Kumar, A., Singh, S., Kumar, A., & Sharma, G. K. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
ResearchGate. (n.d.). Synthetic route for the phenacyl bromide derivatives structure. Available at: [Link]
Yadav, P., Kumar, A., Singh, S., Kumar, A., & Sharma, G. K. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
R Discovery. (n.d.). Substituted Phenacyl Bromides Research Articles. Available at: [Link]
Shaikh, R. S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]
Marine Biology. (n.d.). DPPH radical scavenging activity. Available at: [Link]
Chiscano-Campos, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. Available at: [Link]
MDPI. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
Bent-Houcine, S., & Sabour, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Letters in Drug Design & Discovery. Available at: [Link]
Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
Anticancer Research. (n.d.). EGFR and HER-2 Antagonists in Breast Cancer. Available at: [Link]
MDPI. (n.d.). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Novel agents that downregulate EGFR, HER2, and HER3 in parallel. Available at: [Link]
de Oliveira, T. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available at: [Link]
ResearchGate. (n.d.). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. Available at: [Link]
Targeted Oncology. (2026). The Targeted Pulse: Clinical Advancements and FDA News. Available at: [Link]
Andrews, J. M. (2001). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy. Available at: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
In the landscape of pharmaceutical research and drug development, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and its structural analogs are valuable intermediates. Their utility, however, is matched by a complex hazard...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone and its structural analogs are valuable intermediates. Their utility, however, is matched by a complex hazard profile that demands a rigorous and scientifically grounded approach to handling and disposal. This guide moves beyond the synthesis and application to address the final, critical stage of the laboratory workflow: safe disposal. As your partner in the lab, we believe that providing this essential information is fundamental to ensuring the safety of your personnel and the integrity of your research environment. This document provides a step-by-step, logic-driven protocol for the proper disposal of this compound, grounded in its unique chemical reactivity.
Part 1: The "Why" - A Hazard Profile Analysis
Understanding the proper disposal procedure begins with a chemical deconstruction of the molecule itself. The hazards of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are not monolithic; they arise from the interplay of its three key functional groups: the α-bromo ketone, the aromatic nitro group, and the acetophenone core.
The α-Bromo Ketone Moiety: This functional group is the primary driver of the compound's irritant and corrosive properties. α-Bromo ketones are potent lachrymators, causing severe eye irritation, and are known to cause severe skin burns and damage upon contact.[1][2][3][4][5] Their reactivity also extends to being incompatible with strong bases, with which they can undergo elimination or other reactions.[2][4][6][7]
The Aromatic Nitro Group: The presence of a nitro group on the benzene ring introduces additional, significant hazards. Aromatic nitro compounds are known for their toxicity, with skin absorption being a primary route of exposure.[8] Furthermore, these compounds can be highly reactive and may react vigorously or even explosively when mixed with reducing agents or bases.[9] This chemical incompatibility is a critical consideration for waste segregation.
The Acetophenone Core: The core structure renders the compound a combustible solid.[2][10] While it may not ignite readily, it can form explosive mixtures with air upon intense heating, and its combustion byproducts include toxic and corrosive gases like carbon oxides and hydrogen bromide.[2][10]
Part 2: The "How" - A Step-by-Step Disposal Workflow
This workflow is designed to provide a clear, logical path from the moment the material is designated as waste to its final removal from your facility.
Phase I: Pre-Disposal Preparation and Risk Mitigation
Before handling any waste, proper preparation is paramount. This phase ensures that you have the correct protective barriers and engineering controls in place to mitigate the risks identified above.
Engineering Controls: All handling of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, including weighing, preparing for disposal, and decontaminating labware, must be conducted within a certified chemical fume hood to control exposure to dusts and potential vapors.[11][12] Ensure that an emergency eyewash and shower station is readily accessible.[11]
Personal Protective Equipment (PPE): Given the compound's corrosive nature and ability to be absorbed through the skin, a comprehensive PPE ensemble is required.[5][6][8]
Hand Protection: Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber or laminate) over a standard nitrile inner glove is recommended. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes and airborne particles.[6]
Body Protection: A chemical-resistant lab coat or apron, long pants, and closed-toe shoes are mandatory.[6]
Data Summary: Hazard and Protection Quick Reference
Hazard Classification & Statement
Required Personal Protective Equipment (PPE)
Incompatible Materials for Storage & Disposal
Skin Corrosion/Irritation, Category 1B (Causes severe skin burns and eye damage)[1][3][5]
Double Gloves (Chemical Resistant), Lab Coat, Face Shield
This phase covers the direct actions of handling the chemical waste and preparing it for collection.
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of toxicity or corrosivity is classified as hazardous waste.[13][14] Due to its known hazards, 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone must be managed as hazardous waste from "cradle-to-grave".
Step 2: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Evacuate and Isolate: Alert personnel in the immediate area and restrict access. Eliminate all sources of ignition.[15]
Ventilate: Ensure the fume hood is operating or otherwise increase ventilation in the area.[15]
Don PPE: Before cleanup, don the full PPE ensemble described in Phase I.
Contain and Clean: For a solid spill, gently cover the material with a compatible absorbent, such as vermiculite or sand. Avoid raising dust. Some protocols for similar hazardous solids recommend dampening the material with a solvent like alcohol to minimize dust before transferring to a waste container.[9]
Package and Label: Carefully sweep or scoop the contained material into a designated hazardous waste container.[3] Label the container clearly as "Hazardous Waste" with the full chemical name and associated hazards.
Step 3: Decontamination of Labware
Glassware, spatulas, and other equipment contaminated with this compound must be thoroughly decontaminated.
Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood. This rinse solvent must be collected and disposed of as hazardous waste.
Wash: Wash the rinsed labware with soap and water.
Final Rinse: Perform a final rinse with deionized water.
Step 4: Segregation and Final Containment
Proper segregation is the cornerstone of safe chemical waste storage.
Primary Container: Place the solid waste in a robust, sealable container (e.g., a wide-mouthed polyethylene or glass jar with a screw cap). Ensure the container is clean and dry.
Labeling: The container must be clearly labeled with:
The words "Hazardous Waste"
The full chemical name: "2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone"
The primary hazards: "Corrosive," "Toxic"
The accumulation start date.
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area. This area must be secure, well-ventilated, and away from incompatible materials, particularly bases, amines, reducing agents, and strong oxidizers.[6]
Disposal Decision Workflow
The following diagram outlines the procedural logic for handling 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone from the point it is declared waste.
Caption: Decision workflow for safe handling and disposal.
Phase III: Final Disposition
Contact EHS: Once the waste is containerized and stored, contact your institution's Environmental Health and Safety (EHS) office or the designated Chemical Hygiene Officer.[16] They will provide specific instructions for pickup.
Manifesting: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This is a legal requirement under RCRA that tracks the waste to its final treatment or disposal facility.[17]
Disposal: The final disposal must be carried out by a licensed and approved hazardous waste disposal plant.[3][6] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[15]
The responsible management of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone waste is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the specific hazards derived from its chemical structure and adhering to a systematic disposal protocol, researchers can effectively mitigate risks. This guide provides the necessary framework to ensure that the lifecycle of this valuable chemical intermediate concludes with safety, responsibility, and scientific integrity.
References
Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 27, 2026, from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 27, 2026, from [Link]
Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 27, 2026, from [Link]
Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 27, 2026, from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved January 27, 2026, from [Link]
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 27, 2026, from [Link]
2-Bromoacetophenone. (2010). Synlett. Retrieved January 27, 2026, from [Link]
Nitration reaction safety. (2024, June 6). YouTube. Retrieved January 27, 2026, from [Link]
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). Retrieved January 27, 2026, from [Link]
Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 27, 2026, from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved January 27, 2026, from [Link]
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved January 27, 2026, from [Link]
2-Bromoacetophenone. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]
Separation of Ketone and alpha Bromo ketone. (2023, May 30). Reddit. Retrieved January 27, 2026, from [Link]
Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
Hazardous waste in the United States. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 27, 2026, from [Link]
Incompatible Chemicals. (n.d.). Utah State University. Retrieved January 27, 2026, from [Link]
List of Finished Products. (n.d.). Environmental Clearance. Retrieved January 27, 2026, from [Link]
What Regulations Govern Hazardous Waste Management? (2025, January 6). YouTube. Retrieved January 27, 2026, from [Link]
A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted α...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, a substituted α-bromoacetophenone, is a valuable reagent in organic synthesis. However, its structure suggests significant hazards that demand a rigorous and informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep, trusted resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: Know Your Reagent
The primary hazards are summarized below:
Hazard Class
Description
Potential Consequences
Skin Corrosion/Irritation
Category 1B.[1][3][4] The α-bromine atom makes the compound highly reactive with biological nucleophiles, such as amino acids in the skin.
Causes severe skin burns and damage upon contact.[1][2][3][4][5]
Serious Eye Damage
Category 1.[1][3][4] The cornea is extremely sensitive to alkylating agents.
Causes serious, potentially irreversible eye damage and blindness.[3] It is also a lachrymator, causing tearing.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4 (Harmful).[3][4][6] The compound can be absorbed through the skin, ingested, or inhaled as dust or aerosol.
Harmful if swallowed, in contact with skin, or if inhaled.[4][6] Ingestion can cause severe damage to delicate tissues.[3]
Respiratory Irritation
STOT SE 3.[4][5][7] Inhalation of dust or aerosols can irritate the entire respiratory tract.
May cause respiratory irritation, coughing, and shortness of breath.[4][5][7]
The Core Directive: A Hierarchy of Controls
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, a system designed to mitigate hazards at their source. Before relying on PPE, every researcher must consider these preceding steps.
Caption: A procedural workflow minimizes exposure risk.
Preparation: Before handling the chemical, verify that the fume hood is operational. Don all required PPE: double nitrile gloves, lab coat, and chemical splash goggles.
Weighing & Transfer: Conduct all weighing and transfers inside the fume hood. [2]Use a draft shield if necessary to prevent air currents from dispersing the solid powder. Handle the material gently to minimize dust formation.
[8]3. Reaction Setup: Keep all reaction vessels closed or properly vented within the hood.
Decontamination: After use, decontaminate all surfaces and glassware that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water, performing all cleaning inside the hood.
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be the last item removed. Wash hands thoroughly with soap and water after all work is complete.
[3]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical component of the chemical lifecycle.
Solid Waste: All disposable items contaminated with 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (e.g., gloves, weigh paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: Unused reagents and reaction mixtures must be disposed of in a designated, labeled hazardous waste container for halogenated organic compounds.
Never dispose of this chemical down the drain or in regular trash. [1][3][8]Follow all institutional and local regulations for hazardous waste disposal.
Emergency Response: Immediate Action Required
In case of accidental exposure, time is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [1][3]Seek immediate medical attention.
[1][3][5]* Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. [1][3]Seek immediate medical attention.
[3][5]* Inhalation: Move the affected person to fresh air. [1][3]If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. [1][3]Rinse the mouth with water. Seek immediate medical attention.
[3]
By adhering to these rigorous protocols, you ensure not only your personal safety but also the integrity and reproducibility of your scientific work.
References
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Molekula. (n.d.). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone. Retrieved from [Link]
Cole-Parmer. (n.d.). Hazards Identification Section 4 - First Aid Measures Section 5. Retrieved from [Link]
3M. (2023, September 4). Safety Data Sheet. Retrieved from [Link]
Fisher Scientific. (2014, September 19). Safety Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12966745, 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]